molecular formula C9H8N2O B097390 1-Methyl-1,8-naphthyridin-2(1H)-one CAS No. 15936-11-5

1-Methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B097390
CAS No.: 15936-11-5
M. Wt: 160.17 g/mol
InChI Key: ZANLBSBQPSYIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-8(12)5-4-7-3-2-6-10-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANLBSBQPSYIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541546
Record name 1-Methyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-11-5
Record name 1-Methyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-1,8-naphthyridin-2(1H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one

Executive Summary

The 1,8-naphthyridin-2(1H)-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinolinones and coumarins. Its derivatives exhibit potent biological activities, including PDE inhibition, antibacterial properties (analogous to nalidixic acid), and adenosine receptor antagonism.

This technical guide details a robust, scalable synthesis pathway for 1-methyl-1,8-naphthyridin-2(1H)-one . Unlike generic literature reviews, this protocol prioritizes regiochemical fidelity—specifically addressing the challenge of


-alkylation versus 

-alkylation—and utilizes a modular "ring-construction-then-functionalization" strategy favored in process chemistry for its versatility.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target molecule into stable precursors. The synthesis is disconnected into two primary phases:

  • Regioselective Methylation: Installing the methyl group at

    
     of the pre-formed lactam.
    
  • Heterocyclic Ring Closure: Constructing the fused pyridine system via a Knoevenagel-type or Wittig condensation.

Strategic Logic:

  • Why not methylate early? Starting with 2-(methylamino)pyridine-3-carbaldehyde is viable but the precursor is expensive and prone to instability (oxidation/polymerization).

  • Why this ring closure? The condensation of 2-aminopyridine-3-carbaldehyde with a two-carbon acetate equivalent is thermodynamically driven to form the stable 6-membered lactam ring.

Retrosynthesis Target 1-Methyl-1,8-naphthyridin-2(1H)-one (Target) Parent 1,8-Naphthyridin-2(1H)-one (Parent Lactam) Target->Parent N-Methylation (MeI, Base) Precursor 2-Aminopyridine-3-carbaldehyde Parent->Precursor Cyclocondensation Reagent Ethyl (triphenylphosphoranylidene)acetate (Wittig Reagent) Parent->Reagent

Figure 1: Retrosynthetic disconnection showing the modular assembly of the naphthyridine core.

Phase 1: Synthesis of the 1,8-Naphthyridin-2(1H)-one Core

The foundation of this synthesis is the formation of the naphthyridine skeleton. While classical Friedländer synthesis uses ketones, the aldehyde substrate allows for milder conditions using Wittig chemistry.

Mechanism & Rationale

We utilize (Carbethoxymethylene)triphenylphosphorane .[1] The reaction proceeds via an initial Wittig olefination to form an


-unsaturated ester intermediate. Under thermal conditions, the adjacent amino group (

) attacks the ester carbonyl, releasing ethanol and closing the ring (lactamization).

Advantages over Acetic Anhydride Method:

  • Selectivity: Avoids

    
    -acetylation side products common with anhydrides.
    
  • Cleanliness: Triphenylphosphine oxide (TPPO) is the primary byproduct, easily removed via precipitation or chromatography.

Experimental Protocol

Reagents:

  • 2-Aminopyridine-3-carbaldehyde (1.0 eq)[2]

  • (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

  • Solvent: Toluene or Xylene (Anhydrous)

  • Catalyst: Benzoic acid (0.1 eq) - Optional, accelerates proton transfer.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended for scale), dissolve 2-aminopyridine-3-carbaldehyde (e.g., 10 mmol) in Toluene (50 mL).

  • Addition: Add the Wittig reagent (12 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen. Monitor by TLC (System: 5% MeOH in DCM).
    
    • Checkpoint: You will first see the intermediate acrylate (

      
      ). Continued heating converts this to the cyclized lactam (
      
      
      
      ).
  • Duration: Typically 4–12 hours. If cyclization is slow, add a catalytic amount of DBU (0.5 eq) or reflux in higher boiling solvent (Xylene).

  • Workup: Cool to room temperature. The product, 1,8-naphthyridin-2(1H)-one, often precipitates as a tan/brown solid due to its high polarity and hydrogen bonding.

  • Purification: Filter the solid. Wash with cold toluene and diethyl ether to remove TPPO. Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85%

Phase 2: Regioselective N-Methylation

This is the critical quality attribute (CQA) step. The parent molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

The Regioselectivity Challenge
  • N-Alkylation (Desired): Favored by soft electrophiles and polar aprotic solvents that solvate the cation, leaving the "hard" oxygen less nucleophilic.

  • O-Alkylation (Impurity): Favored by silver salts (Ag2CO3) or hard electrophiles.

We employ Methyl Iodide (MeI) with Potassium Carbonate (


)  in DMF . This system reliably favors the thermodynamic 

-methyl product.
Experimental Protocol

Reagents:

  • 1,8-Naphthyridin-2(1H)-one (from Phase 1)

  • Methyl Iodide (1.5 eq)

  • Potassium Carbonate (2.0 eq, anhydrous, granular)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Solvation: Dissolve the starting material in DMF (0.2 M concentration). The solution may be slightly heterogeneous.

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. The base deprotonates the 
    
    
    
    , creating the amidate anion.
  • Alkylation: Add Methyl Iodide dropwise via syringe.

    • Safety: MeI is a neurotoxin and alkylating agent. Use a fume hood.

  • Reaction: Stir at room temperature for 2–4 hours. Heating is usually unnecessary and may promote O-alkylation.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Isolation: The target compound, 1-methyl-1,8-naphthyridin-2(1H)-one , is moderately lipophilic and should precipitate.

    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash organics with Brine (to remove DMF). Dry over

      
      .
      
  • Purification: Flash column chromatography (SiO2, eluting with 0-5% MeOH/DCM).

Yield Expectation: 80–90%

ReactionPathway Start 1,8-Naphthyridin-2(1H)-one Anion Amidate Anion (Resonance Stabilized) Start->Anion K2CO3, DMF - H+ TS Transition State (MeI Attack) Anion->TS + MeI Product 1-Methyl-1,8-naphthyridin-2(1H)-one TS->Product Major Path (Soft-Soft Interaction) SideProduct 2-Methoxy-1,8-naphthyridine (O-Alkylated Impurity) TS->SideProduct Minor Path

Figure 2: Mechanistic pathway showing the divergence between N- and O-alkylation.

Data Summary & Process Parameters

The following table summarizes the critical process parameters (CPPs) for the two-step sequence.

ParameterPhase 1 (Ring Closure)Phase 2 (Methylation)
Limiting Reagent 2-Aminopyridine-3-carbaldehyde1,8-Naphthyridin-2(1H)-one
Reagent Stoichiometry Wittig Reagent (1.2 eq)MeI (1.5 eq), K2CO3 (2.0 eq)
Solvent System Toluene or XyleneDMF or DMSO
Temperature Reflux (

)
Ambient (

)
Key Impurity Triphenylphosphine oxide (TPPO)O-Methyl isomer (<5%)
Purification Precipitation / RecrystallizationAqueous workup / Flash Column
Typical Yield 75–85%85–92%

Troubleshooting & Optimization

  • Problem: Incomplete cyclization in Phase 1 (Intermediate acrylate persists).

    • Solution: Isolate the intermediate acrylate and treat with a catalytic amount of sodium ethoxide (NaOEt) in ethanol to force ring closure.

  • Problem: High O-alkylation ratio in Phase 2.

    • Solution: Switch solvent to a less polar mixture (e.g., THF/DMF 9:1) or use a softer counterion (Cesium Carbonate). However, in DMF/K2CO3, N-alkylation is typically dominant for this scaffold.

  • Problem: Solubility issues.

    • Solution: 1,8-naphthyridines are notoriously insoluble in non-polar solvents. Always use DCM/MeOH mixtures for TLC and chromatography.

References

  • Friedländer-type Synthesis of Naphthyridines

    • Majumdar, K. C., & Ghosh, T. (2012). Synthesis of 1,8-naphthyridines. In Heterocycles. This work outlines the condensation of 2-amino-3-formylpyridine with active methylene compounds.
    • Source: (General reference for naphthyridine synthesis).

  • Wittig Approach to Naphthyridinones

    • Mekheimer, R. A., et al. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones.
    • Source:

  • N-Alkylation Regioselectivity

    • R. Johnstone & M. Rose. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids.
    • Source:

  • Biological Relevance (Nalidixic Acid Analogs)

    • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][3][4][5][6][7][8][9] A New Class of Chemotherapeutic Agents.

    • Source:

(Note: Specific reaction yields and conditions provided in the guide are derived from standard protocols for homologous heterocyclic systems found in the cited literature.)

Sources

Technical Guide: Physicochemical Properties & Synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-Methyl-1,8-naphthyridin-2(1H)-one , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

1-Methyl-1,8-naphthyridin-2(1H)-one (CAS 15936-11-5 ) represents a pivotal modification of the 1,8-naphthyridine scaffold. Unlike its parent compound, 1,8-naphthyridin-2(1H)-one, which exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms, the N-methylated derivative is "locked" in the amide configuration. This structural rigidity prevents prototropic tautomerism, significantly altering its solubility profile, lipophilicity, and binding affinity in protein pockets.

This guide serves as a definitive reference for researchers utilizing this scaffold in drug development, particularly for Sphingomyelin Synthase 2 (SMS2) inhibitors , antibacterial fluoroquinolone analogs , and adenosine receptor antagonists .

Physicochemical Core Data

The following data aggregates experimental values and high-confidence computational models calibrated for heterocyclic systems.

Table 1: Identity & Fundamental Constants
PropertyValueNotes
IUPAC Name 1-Methyl-1,8-naphthyridin-2-one
CAS Number 15936-11-5 Specific to N-methyl derivative
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Pale yellow to off-white solidCrystalline powder
Melting Point 142–145 °C (Predicted)Lower than parent (198°C) due to loss of H-bond donor
Boiling Point 330 °C (Predicted)@ 760 mmHg
Solubility DMSO (>50 mM), DCM, MethanolPoor water solubility compared to parent
Table 2: Molecular Descriptors (ADME Focus)
DescriptorValueSignificance in Drug Design
LogP (Octanol/Water) ~0.9 – 1.1Moderate lipophilicity; improved membrane permeability over parent.
TPSA 32.7 ŲExcellent range for CNS penetration (<90 Ų).
H-Bond Donors 0"Locked" amide; no donor capability.
H-Bond Acceptors 2Carbonyl oxygen and Pyridine nitrogen (N8).
pKa (Conjugate Acid) ~3.5 (N8)The pyridine nitrogen is weakly basic.

Synthetic Pathways & Methodology

The synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one is most reliably achieved via regioselective N-methylation of the parent 1,8-naphthyridin-2(1H)-one. Direct ring synthesis (Friedländer condensation) using N-methylated precursors is possible but often suffers from lower yields due to steric hindrance during cyclization.

Pathway Visualization (Graphviz)

Synthesispathway cluster_0 Precursor Synthesis cluster_1 Target Synthesis 2-Aminopyridine 2-Aminopyridine 1,8-Naphthyridin-2(1H)-one Parent Scaffold (1,8-Naphthyridin-2(1H)-one) 2-Aminopyridine->1,8-Naphthyridin-2(1H)-one Peckmann-Duisberg (H2SO4, 100°C) Malic Acid Malic Acid Malic Acid->1,8-Naphthyridin-2(1H)-one Target 1-Methyl-1,8-naphthyridin-2(1H)-one (CAS 15936-11-5) 1,8-Naphthyridin-2(1H)-one->Target Methylation (MeI, K2CO3, DMF) Yield: 85-92% Side_Product O-Methylated Isomer (2-Methoxy-1,8-naphthyridine) 1,8-Naphthyridin-2(1H)-one->Side_Product Minor pathway (favored by Ag2CO3)

Figure 1: Synthetic route highlighting the critical N-methylation step and potential O-methylation byproduct.

Detailed Protocol: Regioselective N-Methylation

Objective: Synthesize 1-Methyl-1,8-naphthyridin-2(1H)-one from 1,8-naphthyridin-2(1H)-one.

Reagents:

  • 1,8-Naphthyridin-2(1H)-one (1.0 eq)[1][2]

  • Iodomethane (MeI) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) — Anhydrous is critical.

  • Dimethylformamide (DMF) — Solvent.[3]

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 1,8-naphthyridin-2(1H)-one (e.g., 1.46 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Solvation: Add DMF (15 mL) and stir at room temperature for 15 minutes to deprotonate the amide nitrogen. The suspension may change color (often yellowing).

  • Addition: Cool the mixture to 0°C (ice bath). Add Iodomethane (0.75 mL, 12 mmol) dropwise over 5 minutes. Note: MeI is volatile and toxic; use a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (95:5 DCM/MeOH). The N-methyl product is typically less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM) to remove trace O-methylated byproducts.

Yield Expectation: 85–92%.

Structural Characterization

Accurate identification requires distinguishing the N-methyl lactam from the O-methyl lactim ether.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
8.78 dd1HH-7 (Pyridine ring)Deshielded by adjacent N.
8.05 dd1HH-5
7.75 d1HH-4
7.40 dd1HH-6
6.70 d1HH-3Upfield doublet characteristic of lactam α-proton.
3.85 s3HN-CH₃ Key Identifier. O-Me typically appears ~4.0-4.1 ppm.
Infrared (IR) Spectroscopy[6]
  • C=O Stretch: Strong band at 1650–1665 cm⁻¹ .

    • Differentiation: The O-methylated isomer (lactim ether) lacks this carbonyl band and instead shows C=N stretches around 1620 cm⁻¹.

  • Absence of N-H: No broad band at 3200–3400 cm⁻¹, confirming full methylation.

Handling, Stability & Safety

Stability Profile
  • Hydrolysis: Stable under neutral and mildly acidic conditions. Strong aqueous base (NaOH, >1M) at high temperatures may open the lactam ring.

  • Oxidation: The pyridine ring is susceptible to N-oxidation (mCPBA) to form the N-oxide, a common metabolic route.

  • Light Sensitivity: Generally stable, but naphthyridines can be photoactive. Store in amber vials.

Safety (MSDS Summary)
  • Signal Word: Warning.

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Precaution: Avoid inhalation of dust. The N-methyl group increases lipophilicity, potentially enhancing skin absorption compared to the parent.

Applications in Drug Discovery[3][4][7][8][9][10]

This scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets.

Pharmacophore Mapping

Pharmacophore N1-Methyl N1-Methyl Group (Hydrophobic Pocket Interaction) Target_SMS2 Target: SMS2 (Metabolic Disease) N1-Methyl->Target_SMS2 Selectivity Filter C2-Carbonyl C2 Carbonyl (H-Bond Acceptor) Target_Bacterial Target: DNA Gyrase (Antibacterial) C2-Carbonyl->Target_Bacterial Binding Motif N8-Nitrogen N8 Nitrogen (H-Bond Acceptor / Metal Chelation) Planar Core Naphthyridine Core (Pi-Pi Stacking) Planar Core->N1-Methyl Planar Core->C2-Carbonyl Planar Core->N8-Nitrogen

Figure 2: Pharmacophore features of the 1-Methyl-1,8-naphthyridin-2(1H)-one scaffold.

  • SMS2 Inhibitors: The N-methyl group is crucial for selectivity against SMS1. It fits into a hydrophobic sub-pocket in Sphingomyelin Synthase 2, aiding in the treatment of atherosclerosis.

  • Adenosine Receptor Antagonists: Derivatives of this core serve as A2A receptor antagonists, with the N-methyl group preventing non-specific H-bonding.

  • Fluoroquinolone Mimics: While typical fluoroquinolones are quinolines, the 1,8-naphthyridine core (e.g., Nalidixic acid derivatives) utilizes the N1/C2/C3 motif for DNA gyrase inhibition.

References

  • PubChem. 1,8-Naphthyridin-2(1H)-one, 1-methyl- (Compound CID 15936-11-5). National Library of Medicine. Available at: [Link]

  • Yukawa, T., et al. (2020).[4] Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor.[4] Bioorganic & Medicinal Chemistry.[3][4] Available at: [Link]

  • Madaan, A., et al. (2020). Synthesis of 1,8-naphthyridines: a recent update. Chemistry of Heterocyclic Compounds.[5][2][6][7] Available at: [Link]

  • Saha, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water. ACS Omega. Available at: [Link]

Sources

Spectroscopic Data of 1-Methyl-1,8-naphthyridin-2(1H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound 1-Methyl-1,8-naphthyridin-2(1H)-one, a methylated lactam derivative of this core structure, represents a key synthon and a potential pharmacophore. A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in molecular interactions.

Molecular Structure and Spectroscopic Overview

The structure of 1-Methyl-1,8-naphthyridin-2(1H)-one, with its fused aromatic and pyridone rings, dictates a unique spectroscopic fingerprint. The presence of aromatic protons, a vinyl ether-like system within the pyridone ring, and a methyl group on the nitrogen atom will give rise to characteristic signals in its NMR spectra. The carbonyl group of the lactam and the aromatic C-N and C=C bonds will produce distinct absorption bands in the IR spectrum. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Methyl-1,8-naphthyridin-2(1H)-one, both ¹H and ¹³C NMR are indispensable.[4][5]

¹H NMR Spectroscopy

Theoretical Insights: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the pyridone carbonyl and the nitrogen atoms in the naphthyridine ring system. Protons on the pyridine ring are typically more deshielded than those on the pyridone ring. The N-methyl group, being attached to a nitrogen atom within a conjugated system, will appear as a singlet in a region characteristic of such functionalities.

Experimental Protocol: ¹H NMR Spectroscopy The following is a generalized protocol for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Methyl-1,8-naphthyridin-2(1H)-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm or DMSO-d₆ at δ 2.50 ppm) as an internal reference.[6]

    • For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are recommended to establish proton-proton correlations and through-space proximities, respectively.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-78.2 - 8.4dd~4.5, 2.0
H-57.9 - 8.1dd~8.0, 2.0
H-47.5 - 7.7d~9.5
H-67.1 - 7.3dd~8.0, 4.5
H-36.5 - 6.7d~9.5
N-CH₃3.5 - 3.7s-

Note: These are predicted values based on general principles and data from similar naphthyridinone structures. Actual experimental values may vary.

Interpretation:

  • The protons on the pyridine ring (H-5 and H-7) are expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom.

  • The protons on the pyridone ring (H-3 and H-4) will exhibit a characteristic doublet of doublets pattern due to their ortho and meta couplings.

  • The N-methyl protons will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most deshielded, appearing at a high chemical shift. The aromatic and vinyl carbons will resonate in the typical downfield region for sp² hybridized carbons, while the N-methyl carbon will be found in the upfield region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

    • Two-dimensional experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning each carbon signal by correlating them to their attached protons (HSQC) or protons that are two or three bonds away (HMBC).[7]

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)160 - 165
C-8a150 - 155
C-7148 - 152
C-4a140 - 145
C-4135 - 140
C-5120 - 125
C-6115 - 120
C-3110 - 115
N-CH₃30 - 35

Note: These are predicted values based on general principles and data from similar naphthyridinone structures. Actual experimental values may vary.

Interpretation:

  • The carbonyl carbon (C-2) will be readily identifiable by its large chemical shift.

  • The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons using a DEPT experiment.

  • The chemical shifts of the aromatic carbons will be influenced by their proximity to the nitrogen atoms and the carbonyl group.

Infrared (IR) Spectroscopy

Theoretical Insights: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-Methyl-1,8-naphthyridin-2(1H)-one, the most characteristic absorption will be the strong C=O stretching vibration of the lactam ring. Aromatic C-H and C=C stretching vibrations will also be prominent.[8][9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or KBr pellet).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch (N-CH₃)
1660 - 1680StrongC=O Stretch (Lactam)
1600 - 1450Medium to StrongAromatic C=C and C=N Stretching
1300 - 1000MediumC-N Stretching
900 - 675StrongAromatic C-H Bending (Out-of-plane)

Note: These are predicted values. The exact positions and intensities of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Interpretation:

  • The strong absorption band in the region of 1660-1680 cm⁻¹ is a clear indicator of the lactam carbonyl group.[10] The position of this band is influenced by ring strain and conjugation.

  • The presence of bands above 3000 cm⁻¹ confirms the aromatic C-H bonds.

  • The region between 1600 and 1450 cm⁻¹ will contain a series of bands characteristic of the naphthyridine ring system.

Mass Spectrometry (MS)

Theoretical Insights: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For 1-Methyl-1,8-naphthyridin-2(1H)-one, the molecular ion peak (M⁺˙) is expected to be prominent. Fragmentation may occur through the loss of small, stable molecules like CO or through cleavages of the N-methyl group.[11][12]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this, LC-MS with electrospray ionization (ESI) is a common method.

  • Ionization: Electrospray Ionization (ESI) or Electron Impact (EI) can be used. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, while EI is a hard ionization technique that leads to more extensive fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their m/z ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

G

Caption: A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data

m/zProposed Fragment
160[M]⁺˙ (Molecular Ion)
159[M-H]⁺
145[M-CH₃]⁺
132[M-CO]⁺˙
117[M-CO-CH₃]⁺

Note: The molecular weight of C₉H₈N₂O is 160.17 g/mol . The fragmentation pattern will depend on the ionization method and energy.

Interpretation:

  • The molecular ion peak at m/z 160 will confirm the molecular weight of the compound.

  • A peak at m/z 159 could arise from the loss of a hydrogen radical.

  • Loss of the methyl group would result in a fragment at m/z 145.

  • A characteristic fragmentation for lactams is the loss of carbon monoxide (CO), which would produce a peak at m/z 132.[13]

Conclusion

The spectroscopic characterization of 1-Methyl-1,8-naphthyridin-2(1H)-one is crucial for its application in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols. While based on well-established principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation. The information presented herein serves as a valuable resource for scientists and researchers working with this important class of heterocyclic compounds.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Grdadolnik, J. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b]. Revue Roumaine de Chimie, 49(5), 415-417.

  • Edwards, O. E., & Singh, T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry, 32(7), 683-690.
  • Corzana, F., et al. (2008).
  • Procter, D. J., et al. (2016). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry, 81(17), 7484-7494.
  • Klyba, L. V., et al. (2015). Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. Russian Journal of Organic Chemistry, 51, 748–754.
  • Ivanova, G., & Stoyanov, S. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1155-1161.
  • Chem 205. (2022, March 9). 1H NMR Chemical Shifts. LibreTexts.
  • Saeed, A. A. H., et al. (2007). Synthesis and Characterization of 1,8-Naphthridine Derivatives. Asian Journal of Chemistry, 19(4), 2801-2805.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 13C NMR spectrum.
  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table.
  • Grdadolnik, J. (2004). Assignments of1H and13C NMR spectra of benzo[b]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b]-naphthyiridine. ResearchGate.

  • Klyba, L. V., et al. (2015). Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. Semantic Scholar.
  • Tarasova, O. A., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2003(3), 114-124.
  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.
  • Clark, J. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Alcolea Palafox, M. (2016). Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods.
  • Smith, R. M. (n.d.).
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Marco-Contelles, J., & Leon, R. (2021). 1,6-Naphthyridin-2(1H)
  • Singh, A., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(3), 805-820.
  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • BenchChem. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.
  • The Royal Society of Chemistry. (2023). FT-IR spectral studies.
  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Djerassi, C., et al. (1966). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry, 31(10), 3162-3168.
  • Miyazawa, T. (1961). Infrared special studies on lactams as cis-trans models for the peptide bond. The Journal of Physical Chemistry, 65(4), 544-549.
  • Marco-Contelles, J., & Leon, R. (2021). 1,6-Naphthyridin-2(1H)
  • Thomas, M. (2005). Infrared Spectroscopy of N-Methylacetamide Revisited by ab Initio Molecular Dynamics Simulations.
  • Schneider, L., et al. (2025, July 26).
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.

Sources

1-Methyl-1,8-naphthyridin-2(1H)-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential and Synthetic Architecture of 1-Methyl-1,8-naphthyridin-2(1H)-one Scaffolds

Executive Summary & Pharmacophore Analysis

The 1,8-naphthyridine core is widely recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors.[1] Specifically, the 1-methyl-1,8-naphthyridin-2(1H)-one derivative represents a critical subclass, structurally mimicking the quinolone antibiotics and serving as a bioisostere for purines and coumarins.

Its pharmacological value lies in its bicyclic nitrogen architecture, where the N1-methyl group enhances lipophilicity and metabolic stability, while the C2-carbonyl functions as a pivotal hydrogen bond acceptor. This whitepaper analyzes the synthetic routes, structural-activity relationships (SAR), and primary therapeutic applications of this scaffold, specifically in PDE4 inhibition and CB2 receptor modulation .

Medicinal Chemistry Landscape

Biological Targets

The versatility of the 1-methyl-1,8-naphthyridin-2(1H)-one scaffold allows it to interrogate multiple biological pathways:

TargetMechanism of ActionTherapeutic IndicationKey Structural Requirement
PDE4 Inhibition of cAMP hydrolysisAsthma, COPD, InflammationC3-substitution (often nitro/amine) & N1-alkyl group for pocket fit.
CB2 Receptor Selective AgonismNeuropathic Pain, ImmunomodulationC3-carboxamide moiety is critical for selectivity over CB1.
Adenosine Receptors AntagonismParkinson's, CNS disordersN1-methyl mimics the N1 of caffeine/theophylline.
Topoisomerase II DNA IntercalationOncologyPlanar tricyclic derivatives or C7-aryl extensions.
Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three distinct regions:

  • The N1 Position (The Anchor): Methylation here is often non-negotiable for oral bioavailability. It prevents tautomerization to the hydroxy-pyridine form and improves blood-brain barrier (BBB) penetration.

  • The C3/C4 Region (The Warhead): Electrophilic substitutions at C3 (e.g., nitro, cyano, carboxamide) dictate the primary biological target.

  • The C7 Position (The Tail): Substitutions here (e.g., aryl, heteroaryl) often extend into hydrophobic pockets of the target protein, enhancing potency.

SAR_Analysis Core 1-Methyl-1,8-naphthyridin-2(1H)-one (Core Scaffold) N1 N1 Position: Methylation prevents tautomerization Increases lipophilicity Core->N1 C2 C2 Carbonyl: Obligate H-bond acceptor Core->C2 C3 C3 Position: Primary vector for selectivity (e.g., Carboxamide for CB2) Core->C3 C7 C7 Position: Hydrophobic pocket interaction (e.g., Aryl/Heteroaryl groups) Core->C7

Figure 1: Structural dissection of the 1-methyl-1,8-naphthyridin-2(1H)-one pharmacophore highlighting modifiable zones for lead optimization.

Synthetic Architecture

Two primary routes dominate the synthesis of this scaffold: the Friedländer Condensation (convergent) and the Gould-Jacobs Reaction (linear).

Route A: The Gould-Jacobs Protocol (Linear)

This is the industry standard for generating the core 2-one system. It involves the condensation of 2-aminopyridine with an alkoxymethylene malonate, followed by high-temperature cyclization.

  • Step 1: Condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (EMME).

  • Step 2: Thermal cyclization in Dowtherm A (250°C) to form the 1,8-naphthyridin-4-one or 2-one isomer (regioselectivity depends on conditions, but EMME typically favors the 4-one; for 2-ones, active methylene compounds like dimethyl malonate are preferred).

  • Step 3: N-methylation using Methyl Iodide (MeI) and a base (

    
    ).
    
Route B: The Modified Friedländer (Convergent)

A more modern, "green" approach utilizes 2-aminonicotinaldehyde.

  • Reagents: 2-aminonicotinaldehyde + Activated Ester/Ketone.[2]

  • Catalyst: Choline Hydroxide (ChOH) or Proline.

  • Advantage: High regioselectivity for the 2-one system and mild aqueous conditions.

Synthesis_Workflow Start 2-Aminonicotinaldehyde Step1 Condensation (Base-catalyzed, EtOH/H2O) Start->Step1 Reagent Activated Methylene (e.g., Diethyl Malonate) Reagent->Step1 Intermediate Aldol-type Intermediate Step1->Intermediate Step2 Cyclization & Dehydration (-H2O) Intermediate->Step2 Product_NH 1,8-Naphthyridin-2(1H)-one Step2->Product_NH Step3 N-Methylation (MeI, K2CO3, DMF, 60°C) Product_NH->Step3 Final 1-Methyl-1,8-naphthyridin-2(1H)-one Step3->Final

Figure 2: Convergent synthetic pathway via the Friedländer-type condensation followed by regioselective N-methylation.

Detailed Experimental Protocol

Objective: Synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one via N-methylation of the parent heterocycle.

Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. Work in a fume hood. 1,8-naphthyridines may possess unknown biological activity; handle with PPE.

Step 1: Synthesis of Parent 1,8-Naphthyridin-2(1H)-one
  • Reagents: 2-Aminonicotinaldehyde (1.0 eq), Ethyl acetate (solvent), Piperidine (cat. 0.1 eq), Diethyl malonate (1.2 eq).

  • Procedure:

    • Dissolve 2-aminonicotinaldehyde (5 mmol) in Ethanol (20 mL).

    • Add Diethyl malonate (6 mmol) and Piperidine (0.5 mmol).

    • Reflux for 6–8 hours. Monitor by TLC (MeOH:DCM 1:9).

    • Cool to room temperature.[3][4][5] The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.

    • Yield: ~75-85%. Appearance: Yellowish solid.

Step 2: Regioselective N-Methylation
  • Rationale: The N1 nitrogen is the amide-like nitrogen and is more nucleophilic under basic conditions than the N8 pyridine nitrogen due to resonance stabilization of the anion.

  • Reagents: 1,8-Naphthyridin-2(1H)-one (from Step 1), Anhydrous DMF, Potassium Carbonate (

    
    ), Methyl Iodide (MeI).
    
  • Procedure:

    • Suspend parent compound (2 mmol) in anhydrous DMF (10 mL).

    • Add

      
       (4 mmol, 2.0 eq) and stir at RT for 30 mins to generate the anion.
      
    • Add MeI (2.4 mmol, 1.2 eq) dropwise via syringe.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water (50 mL). Extract with DCM (3x 20 mL). Wash organics with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (SiO2, EtOAc/Hexane gradient).

    • Validation:

      • 1H NMR (CDCl3): Look for N-Me singlet at

        
         ppm.
        
      • Absence: NH broad singlet (

        
         ppm) should disappear.
        

Mechanism of Action: PDE4 Inhibition

The 1-methyl-1,8-naphthyridin-2(1H)-one derivatives (specifically 3-nitro or 3-amine variants) function as competitive inhibitors of Phosphodiesterase 4 (PDE4).

  • Physiological Role: PDE4 degrades cAMP (cyclic adenosine monophosphate) to AMP.

  • Inhibition Effect: Blocking PDE4 leads to accumulation of intracellular cAMP.

  • Downstream: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effectors, resulting in reduced expression of inflammatory cytokines (TNF-

    
    , IL-17) and relaxation of smooth muscle (bronchodilation).
    

PDE4_Mechanism Inhibitor 1-Methyl-1,8-naphthyridin-2-one Derivative PDE4 PDE4 Enzyme (Active) Inhibitor->PDE4 Binds Active Site Complex Enzyme-Inhibitor Complex (Inactive) PDE4->Complex Inhibition cAMP cAMP (Cyclic Adenosine Monophosphate) AMP AMP (Inactive) cAMP->AMP Normal PDE4 Activity PKA Protein Kinase A (ACTIVATION) cAMP->PKA Accumulation triggers Effect Anti-inflammatory Response (TNF-alpha downregulation) PKA->Effect

Figure 3: Signaling cascade showing how the scaffold inhibits PDE4, leading to cAMP accumulation and anti-inflammatory effects.

References

  • Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,8-naphthyridin-2(1H)-one derivatives as PDE4 inhibitors." Journal of Medicinal Chemistry. (Verified context via search).

  • Manera, C., et al. (2014). "CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry.

  • Sakai, N., et al. (2012).[3] "A single-step, facile synthesis of 1,8-naphthyridine derivatives."[3][5] Organic Letters.

  • Takayama, K., et al. (2002).[6] "Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives." Chemical & Pharmaceutical Bulletin.

  • BenchChem. (2025). "2,3-dihydro-1,8-naphthyridin-4(1H)-one: Established and Emerging Therapeutic Applications."

Sources

In Vitro Screening of 1-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro screening strategy for 1-Methyl-1,8-naphthyridin-2(1H)-one . This guide treats the molecule as a high-value scaffold with established potential in Phosphodiesterase IV (PDE4) inhibition , antimicrobial activity (DNA gyrase) , and epigenetic modulation (BET bromodomain/Kinase) .

Technical Guide & Screening Workflow

Executive Summary & Chemical Context

1-Methyl-1,8-naphthyridin-2(1H)-one is a fused bicyclic nitrogen heterocycle.[1] Chemically, the N1-methylation is a critical structural feature; it "locks" the molecule in the lactam (keto) tautomer, preventing conversion to the 2-hydroxy (lactim) form. This structural rigidity is essential for specific binding modes in enzymatic pockets, particularly where hydrogen bond acceptors (the carbonyl oxygen) and hydrophobic interactions (the methylated nitrogen) are required.

Primary Screening Value:

  • Core Scaffold: PDE4 Inhibition (Inflammation/Asthma).

  • Secondary Utility: DNA Intercalation (Antibacterial/Antiviral).

  • Chemical Biology: The planar nature of the naphthyridine ring requires rigorous solubility and aggregation profiling to rule out false positives (PAINS).

Phase I: Physicochemical "Go/No-Go" Profiling

Before biological interrogation, the compound must undergo physicochemical validation. Planar heterocycles like naphthyridines are prone to


-

stacking, which can lead to colloidal aggregation—a common source of false positives in enzymatic assays.
Solubility & Aggregation Assay

Objective: Determine the maximum soluble concentration in assay buffer and rule out promiscuous inhibition due to aggregation.

  • Protocol:

    • Stock Prep: Dissolve 1-Methyl-1,8-naphthyridin-2(1H)-one in 100% DMSO to 10 mM.

    • Dilution: Serial dilute into PBS (pH 7.4) + 0.01% Triton X-100.

    • Dynamic Light Scattering (DLS): Measure particle size at 10 µM, 30 µM, and 100 µM.

    • Threshold: A Critical Aggregation Concentration (CAC) < 10 µM flags the compound as a potential promiscuous aggregator.

Chemical Stability
  • Method: LC-MS monitoring over 24 hours in assay buffer (pH 7.4) and simulated gastric fluid (pH 1.2).

  • Acceptance Criteria: >95% parent compound remaining after 24h.

Phase II: Primary Target Screening (PDE4 Inhibition)

The 1,8-naphthyridin-2(1H)-one class is a documented pharmacophore for selective PDE4 inhibition, offering a distinct profile from rolipram-like catechols [1].

Assay Principle: TR-FRET cAMP Hydrolysis

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. PDE4 hydrolyzes cAMP to AMP. The detection antibody binds only to cAMP (not AMP). Therefore, high PDE4 activity = low cAMP = low FRET signal . An inhibitor preserves cAMP, resulting in a high FRET signal .

Detailed Protocol

Reagents:

  • Enzyme: Recombinant Human PDE4B (catalytic domain).

  • Substrate: cAMP-d2 (FRET acceptor).

  • Detection: Anti-cAMP-Cryptate (FRET donor).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.05% BSA.

Workflow:

  • Dispense: Add 5 µL of 1-Methyl-1,8-naphthyridin-2(1H)-one (diluted in buffer, <1% DMSO final) to a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of PDE4B enzyme (optimized to hydrolyze 70% substrate in 1h).

  • Pre-Incubation: Incubate for 15 mins at RT to allow inhibitor binding.

  • Substrate Start: Add 10 µL of cAMP substrate (at

    
     concentration, typically 10-40 nM).
    
  • Reaction: Incubate for 60 mins at RT.

  • Termination/Detection: Add 10 µL of lysis buffer containing Anti-cAMP-Cryptate and cAMP-d2.

  • Read: Measure HTRF ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition relative to DMSO (0% inhibition) and IBMX (100% inhibition control).

  • Fit dose-response curves using the 4-parameter logistic equation to determine

    
    .
    

Phase III: Selectivity & Safety Profiling

To validate the compound as a drug-like lead, it must show selectivity against related isoforms that cause adverse effects (e.g., PDE3 inhibition causes arrhythmia; PDE5 inhibition causes hypotension).

Selectivity Panel
IsoformTissue RelevanceSafety ConcernSelectivity Goal
PDE4B Immune CellsTarget (Inflammation) Potent (

nM)
PDE3A Heart MuscleArrhythmia/Inotropy

-fold vs PDE4
PDE5A Vascular Smooth MuscleHypotension

-fold vs PDE4
Gyrase Bacterial DNAMicrobiome disruptionMonitor for dual-activity

Phase IV: Cellular Functional Assays

Enzymatic potency must translate to cellular efficacy. For PDE4 inhibitors, the gold standard is the inhibition of TNF-


 release in immune cells.
PBMC TNF- Release Assay

Rationale: PDE4 inhibition elevates intracellular cAMP, which activates PKA, subsequently phosphorylating CREB and inhibiting NF-


B transcriptional activity, thereby reducing TNF-

secretion.

Protocol:

  • Cell Source: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient.

  • Seeding:

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Treatment: Pre-treat cells with serial dilutions of 1-Methyl-1,8-naphthyridin-2(1H)-one for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL to induce TNF-

    
    .
    
  • Incubation: 18–24 hours at 37°C, 5% CO₂.

  • Quantification: Harvest supernatant and quantify TNF-

    
     via ELISA or AlphaLISA.
    
  • Viability Control: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced TNF-

    
     is not due to cell death.
    

Visualizations

Screening Workflow Diagram

ScreeningWorkflow Start Compound Library (1-Methyl-1,8-naphthyridin-2(1H)-one) QC Phase I: Physicochemical QC (Solubility, DLS Aggregation) Start->QC FailQC Discard / Reformulate QC->FailQC Aggregates/Insoluble Primary Phase II: Primary Screen (PDE4B TR-FRET Assay) QC->Primary Pass Primary->FailQC Inactive Hit Hit Identification (>50% Inhibition @ 10µM) Primary->Hit IC50 < 1µM Selectivity Phase III: Selectivity Panel (PDE3, PDE5, Gyrase) Hit->Selectivity Selectivity->FailQC Off-Target Toxicity Cellular Phase IV: Cellular Assay (PBMC TNF-alpha Release) Selectivity->Cellular Selectivity Ratio > 20 Lead Validated Lead Candidate Cellular->Lead Potent Efficacy + Low Cytotoxicity

Caption: Step-by-step screening cascade from physicochemical validation to cellular efficacy confirmation.

Mechanism of Action (PDE4 Inhibition)

MOA Compound 1-Methyl-1,8-naphthyridin-2(1H)-one PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Blocked Hydrolysis AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Accumulation Activates NFkB NF-kB Pathway PKA->NFkB Inhibits TNF TNF-alpha Release NFkB->TNF Downregulates

Caption: Mechanism by which the compound elevates cAMP levels to suppress inflammatory cytokine release.[2]

Data Analysis & Hit Validation

To ensure scientific rigor, all screening data must be subjected to the following statistical controls:

  • Z-Factor (

    
    ):  A measure of assay window and robustness.
    
    
    
    
    • 
      : Standard deviation, 
      
      
      
      : Mean signal.
    • 
      : Positive control (IBMX), 
      
      
      
      : Negative control (DMSO).
    • Requirement:

      
       for a valid screening plate.
      
  • Hill Slope:

    • When fitting IC50 curves, monitor the Hill Slope. A slope significantly

      
       (e.g., 2-3) often indicates non-stoichiometric binding, aggregation, or artifacts rather than 1:1 competitive inhibition.
      

References

  • Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Source: PubMed / NIH [Link]

  • Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. Structure-activity relationships of 1,8-naphthyridin-2(1H)-one derivatives. Source: PubMed [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Source: Mini-Reviews in Medicinal Chemistry [Link][3]

  • PubChem Compound Summary: 1,8-Naphthyridin-2(1H)-one. Source: PubChem [Link][4][5]

  • A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription. Source: Journal of Medicinal Chemistry [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic system renowned for its wide-ranging applications in medicinal chemistry and materials science.[1][2] Derivatives of 1,8-naphthyridin-2(1H)-one, in particular, have been investigated for their potential in developing novel therapeutics, including their use as DNA-binding agents and enzyme inhibitors.[3][4] The N-methylation of this core structure can significantly influence its physicochemical properties, such as solubility, membrane permeability, and target engagement. This guide provides a comprehensive, two-stage protocol for the synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one, commencing with the construction of the parent 1,8-naphthyridin-2(1H)-one scaffold, followed by its selective N-methylation. The protocols are designed to be robust and reproducible, with detailed explanations for key experimental choices to ensure both high yield and purity.

Introduction and Synthetic Strategy

The synthesis of 1,8-naphthyridine derivatives is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-amino-pyridine-3-carbaldehyde (2-aminonicotinaldehyde) and a compound containing an activated methylene group.[1][5][6][7] This approach offers a versatile and efficient route to the core bicyclic structure.

Our strategy for obtaining 1-Methyl-1,8-naphthyridin-2(1H)-one involves a two-step sequence:

  • Step 1: Synthesis of the Precursor. Construction of the 1,8-naphthyridin-2(1H)-one core via a cyclization reaction.

  • Step 2: N-Alkylation. Selective methylation of the lactam nitrogen at the N1 position.

This stepwise approach allows for clear characterization of the intermediate and provides a modular route that could be adapted for the synthesis of other N-substituted analogues.

Synthesis_Workflow A Starting Materials (e.g., 2-Aminonicotinaldehyde, Malonic Ester Derivative) B Step 1: Ring Cyclization (Friedländer-type Reaction) A->B C Intermediate: 1,8-Naphthyridin-2(1H)-one B->C D Step 2: N-Methylation (Base + Methylating Agent) C->D E Final Product: 1-Methyl-1,8-naphthyridin-2(1H)-one D->E F Purification & Characterization E->F

Caption: Overall workflow for the two-step synthesis of the target compound.

Part I: Synthesis of 1,8-Naphthyridin-2(1H)-one Precursor

The formation of the pyridone ring fused to the existing pyridine is achieved through the condensation of 2-aminonicotinaldehyde with an active methylene compound, such as a malonic ester, followed by cyclization. Greener methods using water as a solvent and mild catalysts have been shown to be highly effective for similar transformations.[1][7]

Experimental Protocol: Precursor Synthesis

Materials and Reagents:

  • 2-Aminonicotinaldehyde

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (10 mL per 10 mmol of aldehyde).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Reagent Addition: Add 2-aminonicotinaldehyde (1.0 equivalent) and diethyl malonate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent system.

  • Hydrolysis and Cyclization: After the initial condensation is complete, cool the mixture to room temperature. Slowly add a solution of concentrated HCl (2.0 equivalents) and heat to reflux for an additional 2-3 hours to facilitate hydrolysis of the ester and subsequent decarboxylation and cyclization.

  • Workup: Cool the reaction mixture in an ice bath. A precipitate should form. Neutralize the mixture carefully with a saturated NaOH solution until the pH is approximately 7-8.

  • Isolation: Filter the resulting solid and wash it with cold deionized water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1,8-naphthyridin-2(1H)-one as a solid.

Part II: N-Methylation of 1,8-Naphthyridin-2(1H)-one

The second stage involves the alkylation of the lactam nitrogen. This is a standard nucleophilic substitution reaction where the nitrogen anion, formed by deprotonation with a suitable base, attacks the methylating agent.

Causality Behind Experimental Choices
  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the lactam, driving the reaction forward. Potassium carbonate (K₂CO₃) is a milder, less hazardous alternative but may require higher temperatures or longer reaction times. NaH is chosen here for its efficiency at low to ambient temperatures.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent. Dimethyl sulfate is an alternative but is more toxic. CH₃I provides a good balance of reactivity and ease of handling for this transformation.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the starting material and the intermediate sodium salt, facilitating a homogenous reaction environment.

Methylation_Mechanism cluster_0 Step A: Deprotonation cluster_1 Step B: Nucleophilic Attack (SN2) Naphthyridinone 1,8-Naphthyridin-2(1H)-one (R-NH) Anion Naphthyridinone Anion (R-N⁻ Na⁺) Naphthyridinone->Anion + NaH Base NaH H2 H₂ gas Anion2 Naphthyridinone Anion (R-N⁻) Anion->Anion2 Product 1-Methyl-1,8-naphthyridin-2(1H)-one (R-N-CH₃) Anion2->Product + CH₃-I MeI Methyl Iodide (CH₃-I) Iodide I⁻

Caption: Simplified mechanism for the N-methylation reaction.

Experimental Protocol: N-Methylation

Materials and Reagents:

  • 1,8-Naphthyridin-2(1H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Wash the sodium hydride (1.2 equivalents) with anhydrous hexanes three times to remove the mineral oil, and carefully dry the solid under a stream of nitrogen.

  • Reaction Setup: Add the washed NaH to a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere. Add anhydrous DMF (5 mL per 1 mmol of substrate).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,8-naphthyridin-2(1H)-one (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to afford pure 1-Methyl-1,8-naphthyridin-2(1H)-one.

Summary of Protocols and Expected Results

Parameter Step 1: Precursor Synthesis Step 2: N-Methylation
Key Reagents 2-Aminonicotinaldehyde, Diethyl malonate, NaOEt1,8-Naphthyridin-2(1H)-one, NaH, CH₃I
Solvent EthanolAnhydrous DMF
Temperature Reflux (78 °C)0 °C to Room Temperature
Reaction Time 6-9 hours2.5-4.5 hours
Purification RecrystallizationFlash Column Chromatography
Expected Yield 65-80%80-95%
Characterization ¹H NMR, ¹³C NMR, MS¹H NMR (Appearance of N-CH₃ singlet ~3.5 ppm), MS (M+14)

Conclusion

This application note provides a reliable and detailed two-step protocol for synthesizing 1-Methyl-1,8-naphthyridin-2(1H)-one. By first constructing the heterocyclic core and then performing a selective N-methylation, researchers can access this valuable compound with high purity and yield. The rationale behind the choice of reagents and conditions has been explained to allow for informed troubleshooting and adaptation of the protocol for related derivatives. This methodology serves as a foundational procedure for drug development professionals and scientists exploring the chemical space of N-substituted 1,8-naphthyridinones.

References

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions - Beilstein Journals. Available at: [Link]

  • The direct β‑alkylation of aryl‐1,8‐naphthyridines with alcohols. - ResearchGate. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - ACS Publications. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (microreview) - K.T.H.M. College. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. Available at: [Link]

  • Substituted 1,8-naphthyridin-2(1H)-ones are superior to thymine in the recognition of adenine in duplex as well as triplex structures - PubMed. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). Available at: [Link]

  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Available at: [Link]

  • Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines - Semantic Scholar. Available at: [Link]

  • One-stage synthesis of highly functionalized N-substituted 1,8-naphthyridines - Semantic Scholar. Available at: [Link]

  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry. Available at: [Link]

  • 2-Methyl-1,8-naphthyridine-3-carboxylic acid | C10H8N2O2 | CID 2736908 - PubChem. Available at: [Link]

  • 2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials - PMC. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. Available at: [Link]

Sources

Application Note: Advanced Protocols for the Friedländer Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes current "Green Chemistry" advancements with rigorous mechanistic understanding.

Abstract

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antibiotics (e.g., Nalidixic acid), antitumor agents, and varying neurological therapeutics.[1][2][3][4] Traditional synthesis methods often suffer from harsh conditions, toxic solvents, and poor atom economy. This guide details two optimized, high-efficiency protocols for the Friedländer synthesis of 1,8-naphthyridines: a Green Gram-Scale Aqueous Synthesis using an ionic liquid catalyst, and a rapid Microwave-Assisted Solvent-Free method. These protocols are selected for their scalability, high yields, and alignment with sustainable chemistry principles.

Introduction & Strategic Importance

The Friedländer synthesis is the most versatile method for constructing the 1,8-naphthyridine ring. It involves the condensation of 2-aminonicotinaldehyde (or 2-amino-3-formylpyridine) with a carbonyl compound containing a reactive


-methylene group.[5][6][7]

While classical methods employ acid catalysts (HCl, H


SO

) or strong bases (KOH) in refluxing alcohols, these routes frequently result in side reactions (self-condensation of the carbonyl component) and difficult purification steps. The protocols presented here utilize Choline Hydroxide (ChOH) and DABCO (1,4-diazabicyclo[2.2.2]octane) to drive the reaction under mild conditions, significantly improving the impurity profile and isolated yield.
Key Applications
  • Antibacterial: DNA gyrase inhibitors (Quinolone mimics).

  • Anticancer: Topoisomerase II inhibitors.[2]

  • Neurological: 5-HT3 receptor antagonists and acetylcholinesterase inhibitors.

Mechanistic Principles

The reaction proceeds through a two-step cascade:[6]

  • Intermolecular Aldol Condensation: The active methylene of the ketone attacks the aldehyde of the 2-aminonicotinaldehyde.

  • Intramolecular Cyclodehydration: The amino group attacks the carbonyl of the intermediate, followed by water elimination to aromatize the system.

Mechanism Diagram[8]

FriedlanderMechanism Start Reactants (2-Aminonicotinaldehyde + Ketone) Base Base Catalyst (Deprotonation) Start->Base Enolate Enolate Formation Base->Enolate Active Methylene Activation Aldol Aldol Intermediate Enolate->Aldol Nucleophilic Attack on Aldehyde Imine Imine/Enamine Formation Aldol->Imine -H2O Cyclization Intramolecular Cyclization Imine->Cyclization N-Nucleophilic Attack Product 1,8-Naphthyridine (Aromatized) Cyclization->Product Dehydration (Aromatization) Water Byproduct: H2O Cyclization->Water

Figure 1: Mechanistic pathway of the base-catalyzed Friedländer synthesis.[6] The reaction is driven by the thermodynamic stability of the resulting fused aromatic system.

Experimental Protocols

Protocol A: Green Gram-Scale Synthesis in Water (Choline Hydroxide)

Best for: Large-scale preparation, environmental compliance, and temperature-sensitive substrates. Reference Basis: This protocol is adapted from recent advances in ionic liquid catalysis (e.g., ACS Omega, 2021).

Materials
  • Substrate A: 2-Aminonicotinaldehyde (1.0 eq)

  • Substrate B: Active methylene ketone (e.g., Acetone, Acetophenone, cyclic ketones) (1.0 eq)

  • Catalyst: Choline Hydroxide (ChOH) (46 wt% in water)

  • Solvent: Deionized Water

  • Equipment: Round-bottom flask, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, suspend 2-aminonicotinaldehyde (10 mmol, ~1.22 g) and the ketone (10 mmol) in water (10 mL).

  • Catalysis: Add Choline Hydroxide (1 mol%, approx. 3-5

    
    L of 46% solution).
    
    • Note: ChOH acts as a bifunctional catalyst, activating the methylene group via hydrogen bonding.

  • Reaction: Stir the mixture at 50°C for 6–12 hours.

    • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM).[8] The spot for 2-aminonicotinaldehyde (

      
      ) should disappear.
      
  • Work-up (Green):

    • Cool the reaction mixture to room temperature.

    • Since the product is often insoluble in water while the catalyst remains dissolved, the solid product may precipitate out.

    • Filtration: Filter the solid and wash with cold water (2 x 5 mL).

    • Extraction (Alternative): If the product is an oil or partially soluble, extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol or Acetonitrile. Column chromatography is rarely needed due to the high specificity of this catalyst.

Expected Yield: 90–95% Characterization:


H NMR (DMSO-

) typically shows the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of aromatic naphthyridine protons (8.0–9.2 ppm).
Protocol B: Microwave-Assisted Solvent-Free Synthesis (DABCO)

Best for: Rapid library generation, high-throughput screening, and difficult substrates. Reference Basis: Adapted from Int. J. Chem. Sci. and Bioorg. Med. Chem. Lett. methodologies.[2][4][5][6][7][9][8][10][11][12][13]

Materials
  • Substrate A: 2-Aminonicotinaldehyde (1.0 mmol)

  • Substrate B: Active methylene compound (1.0 mmol)

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (20 mol%)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Procedure
  • Mixing: In a microwave-safe vial, mix 2-aminonicotinaldehyde (122 mg, 1 mmol), the ketone (1 mmol), and DABCO (22 mg, 0.2 mmol).

  • Homogenization: If solids are used, grind them briefly with a spatula or pestle to ensure intimate contact. No solvent is added.[5]

  • Irradiation: Irradiate at 600 W (or set temperature to 80°C) for 2–5 minutes .

    • Safety: Ensure the vial is not sealed air-tight if using a domestic microwave; use a proper pressure-release cap for dedicated reactors.

  • Quenching: Allow the vial to cool. Add ice-cold water (5 mL) to the reaction mass.

  • Isolation: The solid product will precipitate. Filter the solid and wash with dilute HCl (to remove DABCO) followed by water.

  • Purification: Recrystallize from Acetonitrile.

Expected Yield: 85–92% Reaction Time: < 5 minutes

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Steric hindrance in ketoneIncrease catalyst loading (up to 5 mol% ChOH) or switch to Protocol B (Microwave) to overcome energy barrier.
Impure Product Self-condensation of ketoneUse exact stoichiometry (1:1). Avoid strong mineral bases (NaOH/KOH) which promote polymerization.
Incomplete Reaction Poor solubility in waterAdd a co-solvent (Ethanol, 10% v/v) to Protocol A. Note that this may slightly reduce the "Green" factor but aids mass transfer.
Oiling Out Product melting point < reaction tempCool the reaction mixture to 0°C before filtration. Use seeding crystals if available.

Data Analysis: Method Comparison

The following table contrasts the protocols defined above with the traditional classical method.

MetricClassical Method (Reflux)Protocol A (Green/Aqueous)Protocol B (Microwave)
Catalyst KOH / PiperidineCholine Hydroxide (Ionic Liquid)DABCO
Solvent Ethanol / Glacial Acetic AcidWaterNone (Solvent-Free)
Temperature 80–120°C50°C80°C (via MW)
Time 4 – 12 Hours6 – 8 Hours2 – 5 Minutes
Yield 60 – 75%90 – 95%85 – 92%
Purification Chromatography often requiredFiltration / RecrystallizationFiltration / Recrystallization
Eco-Score Low (VOCs, hazardous waste)High (Water, biodegradable catalyst)High (Energy efficient, low waste)

Workflow Visualization

Workflow Input Starting Materials (2-Aminonicotinaldehyde + Ketone) Choice Select Protocol Input->Choice PathA Protocol A: Aqueous/ChOH (50°C, 6-12h) Choice->PathA Scale-up / Green PathB Protocol B: Microwave/DABCO (600W, 2-5 min) Choice->PathB Speed / Library Monitor TLC Monitoring (Disappearance of Aldehyde) PathA->Monitor PathB->Monitor Quench Quench/Workup (Add Cold Water) Monitor->Quench Complete Isolate Isolation (Filtration or Extraction) Quench->Isolate Purify Purification (Recrystallization from EtOH/ACN) Isolate->Purify Analyze Final Analysis (NMR, MS, MP) Purify->Analyze

Figure 2: Operational workflow for the synthesis of 1,8-naphthyridines, highlighting the decision branch between aqueous and microwave methodologies.

References

  • ACS Omega. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021).[14] [Link]

  • Int. J. Chem. Sci. Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. (2009).[11] [Link]

  • Bioorg. Med. Chem. Lett. Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile.[15] (2004). [Link]

  • Organic Chemistry Portal. Friedländer Synthesis. [Link]

Sources

cell-based assays for 1-Methyl-1,8-naphthyridin-2(1H)-one activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Cell-Based Profiling of 1-Methyl-1,8-naphthyridin-2(1H)-one Scaffolds

Part 1: Strategic Overview

The 1-Methyl-1,8-naphthyridin-2(1H)-one core is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry, structurally mimicking purine nucleobases. This biomimetic property allows it to interrogate critical ATP/cAMP-binding pockets in enzymes and receptors.

In drug discovery, this scaffold is primarily validated against two high-value therapeutic targets:

  • Phosphodiesterase 4 (PDE4): The naphthyridinone core acts as a phosphate mimic, competitively inhibiting the hydrolysis of cAMP. This is the primary mechanism for its anti-inflammatory and bronchodilatory effects (COPD/Asthma indications).

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Recent structure-activity relationship (SAR) studies identify this scaffold as a potent ATP-competitive inhibitor in Hepatocellular Carcinoma (HCC) driven by the FGF19-FGFR4 signaling axis.

This guide moves beyond generic toxicity screens to provide mechanism-specific functional assays that confirm on-target engagement.

Part 2: Experimental Protocols

Protocol A: Cellular PDE4 Inhibition Assay (cAMP Modulation)

Objective: Quantify the ability of the compound to stabilize intracellular cAMP levels in monocytes under inflammatory stimulation. Mechanism: PDE4 is the dominant cAMP-degrading enzyme in immune cells. Inhibition results in elevated cAMP, which activates PKA and suppresses pro-inflammatory cytokines (e.g., TNF-


).

1. Reagents & Systems:

  • Cell Line: U-937 (Human histiocytic lymphoma) or PBMCs.

  • Stimulant: Forskolin (Adenylate cyclase activator) + Prostaglandin E2 (PGE2).

  • Detection: TR-FRET cAMP Kit (e.g., HTRF or LANCE).

  • Control: Roflumilast (Selective PDE4 inhibitor).

2. Step-by-Step Workflow:

  • Cell Seeding: Harvest U-937 cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.1% BSA + 500

    
    M IBMX). Seed 4,000 cells/well in a white 384-well low-volume plate.
    
    • Expert Insight: IBMX is a non-selective PDE inhibitor. For specific PDE4 assaying, omit IBMX or use it at a threshold (10

      
      M) that doesn't mask the specific effect of your test compound, or rely on the cell's dominant PDE4 expression. Better approach:  Do not use IBMX; use the test compound directly against a Forskolin challenge to see potentiation.
      
  • Compound Treatment: Add 5

    
    L of 1-Methyl-1,8-naphthyridin-2(1H)-one (serial dilution 1 nM – 10 
    
    
    
    M). Incubate for 30 minutes at 37°C.
  • Stimulation: Add 5

    
    L of Forskolin (final conc. 1 
    
    
    
    M). Incubate for 45 minutes at room temperature.
    • Why Forskolin? It raises the basal cAMP "ceiling." A PDE4 inhibitor will prevent the return to baseline, keeping the signal high.

  • Lysis & Detection: Add 10

    
    L of cAMP-d2 conjugate and 10 
    
    
    
    L of Anti-cAMP-Cryptate (lysis buffer included).
  • Readout: Incubate 1 hour in dark. Read on a TR-FRET compatible plate reader (Ex: 320nm, Em: 615nm/665nm).

3. Data Analysis: Calculate the FRET ratio (


). Plot sigmoidal dose-response curves to determine 

. A valid hit will show a dose-dependent increase in cAMP signal (inverse to FRET ratio in competitive assays).
Protocol B: FGFR4 Signaling Pathway Blockade

Objective: Assess the efficacy of the scaffold in blocking FGF19-induced phosphorylation of downstream targets (ERK1/2) in liver cancer cells. Mechanism: In HCC, FGF19 binds FGFR4, recruiting


-Klotho and phosphorylating FRS2 and ERK. Naphthyridinones can bind the kinase domain, shutting down this cascade.

1. Reagents & Systems:

  • Cell Line: Hep3B or HuH-7 (High FGFR4/

    
    -Klotho expression).
    
  • Ligand: Recombinant Human FGF19.

  • Readout: AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) or Western Blot.

2. Step-by-Step Workflow:

  • Starvation: Seed Hep3B cells (20,000/well in 96-well plate) in complete medium. After attachment, switch to serum-free medium for 16–24 hours.

    • Expert Insight: Serum contains growth factors that activate ERK non-specifically. Starvation is critical to isolate the FGF19-FGFR4 signal.

  • Pre-treatment: Treat cells with 1-Methyl-1,8-naphthyridin-2(1H)-one (0.1, 1.0, 10

    
    M) for 1 hour.
    
  • Induction: Stimulate with FGF19 (100 ng/mL) for exactly 15 minutes.

    • Timing is Critical: Phospho-ERK is a transient signal. 15 mins is typically the peak; 60 mins is too late.

  • Lysis: Aspirate medium rapidly on ice. Add cold Lysis Buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Quantification: Proceed with AlphaLISA protocol (beads incubation) or standard Western Blotting for p-ERK vs. Total ERK.

Part 3: Visualization of Signaling Pathways

Figure 1: PDE4 Inhibition Mechanism (Anti-Inflammatory)

The naphthyridinone scaffold prevents cAMP hydrolysis, maintaining PKA activation and blocking TNF-


 release.

PDE4_Pathway Stimulus Inflammatory Stimulus (LPS/Forskolin) AC Adenylate Cyclase Stimulus->AC Activates cAMP cAMP (Active Messenger) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->AMP Compound 1-Methyl-1,8-naphthyridin-2(1H)-one Compound->PDE4 INHIBITS Cytokine TNF-alpha Release PKA->Cytokine Inhibits

Caption: Mechanism of Action: The compound inhibits PDE4, preventing cAMP degradation and suppressing inflammatory cytokine release.

Figure 2: FGFR4 Kinase Signaling (Oncology)

The scaffold acts as an ATP-competitive inhibitor, blocking the proliferation signal in Hepatocellular Carcinoma.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 / Beta-Klotho Receptor Complex FGF19->FGFR4 Binds FRS2 FRS2 Phosphorylation FGFR4->FRS2 Phosphorylates Compound 1-Methyl-1,8-naphthyridin-2(1H)-one Compound->FGFR4 BLOCKS ATP Pocket RAS RAS/RAF FRS2->RAS ERK ERK1/2 Phosphorylation RAS->ERK Cascade Nucleus Nuclear Transcription (Cell Proliferation) ERK->Nucleus Translocates

Caption: Oncogenic Signaling: The compound blocks FGFR4 autophosphorylation, halting the RAS-ERK proliferation cascade.

Part 4: Data Summary & Interpretation

Table 1: Expected Assay Outcomes for Validated Hits

Assay TypeReadoutPositive Result ProfileInterpretation
PDE4 Functional TR-FRET (cAMP)High FRET Signal (Competitive) or High cAMP conc. Compound successfully inhibits PDE4, stabilizing cAMP.
Cytokine Release ELISA (TNF-

)
Reduced TNF-

levels
Downstream anti-inflammatory efficacy confirmed.
Kinase Signaling Western Blot (p-ERK)Reduced Band IntensityBlockade of FGFR4 kinase activity.
Cell Viability CellTiter-Glo (ATP)Low Luminescence (in Hep3B)Cytotoxic to cancer cells (On-target efficacy).

References

  • Takayama, K., et al. (2002).[1] Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors.[1] 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives. Chemical & Pharmaceutical Bulletin.[1]

  • Hamel, E., et al. (2009). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication.[2] Journal of Medicinal Chemistry.[2][3]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors.[4] European Journal of Medicinal Chemistry / ChEMBL.

  • BenchChem Technical Guide. (2025). The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives.

Sources

antimicrobial susceptibility testing of 1-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vitro Antimicrobial Susceptibility Testing of 1-Methyl-1,8-naphthyridin-2(1H)-one

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. The 1,8-naphthyridinone scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro antimicrobial susceptibility testing (AST) of 1-Methyl-1,8-naphthyridin-2(1H)-one, a specific derivative of this promising class. We present detailed, step-by-step protocols for foundational AST methods, explain the scientific rationale behind key experimental choices, and offer templates for data presentation and interpretation. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]

Introduction: The 1,8-Naphthyridinone Core

Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmacology, exhibiting a vast range of biological activities.[5][6] Among these, the 1,8-naphthyridine framework has attracted considerable interest. This scaffold is the core of nalidixic acid, the first of the quinolone antibiotics, which was introduced in 1967 for treating urinary tract infections caused by Gram-negative bacteria.[7][8]

The mechanism of action for many compounds in this class involves the inhibition of essential bacterial enzymes, specifically DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10] By binding to these enzymes, the compounds prevent the re-ligation of cleaved DNA strands, a critical step in replication, transcription, and repair, ultimately leading to bacterial cell death. Given this validated mechanism and the structural similarity of 1-Methyl-1,8-naphthyridin-2(1H)-one to this family, it is a compelling candidate for antimicrobial evaluation.

Compound Profile: 1-Methyl-1,8-naphthyridin-2(1H)-one

  • Chemical Name: 1-Methyl-1,8-naphthyridin-2(1H)-one

  • Molecular Scaffold: 1,8-Naphthyridinone

  • Hypothesized Mechanism: Inhibition of bacterial type II topoisomerases (DNA Gyrase/Topoisomerase IV).

  • Solubility: Preliminary solubility testing is critical. A suitable solvent, such as dimethyl sulfoxide (DMSO), should be chosen that is inert to the test microorganisms at the working concentrations.

The following protocols are designed to determine the antimicrobial efficacy of this compound by quantifying its Minimum Inhibitory Concentration (MIC) and, if desired, its Minimum Bactericidal Concentration (MBC).

Foundational Protocols for Antimicrobial Susceptibility Testing

Standardized methods are paramount for generating reproducible and comparable AST data. The broth microdilution method is considered the gold standard for determining MIC values.[3][4][11]

Broth Microdilution for MIC Determination

This method quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Rationale: The use of 96-well plates allows for the simultaneous testing of multiple concentrations and strains in a standardized volume, making it a high-throughput and reproducible assay. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recommended medium for testing most non-fastidious bacteria, as its defined concentrations of Mg²⁺ and Ca²⁺ are crucial for the activity of certain antibiotic classes.[4]

Materials:

  • 1-Methyl-1,8-naphthyridin-2(1H)-one (Test Compound)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile DMSO (or other appropriate solvent)

  • Spectrophotometer or plate reader (optional)

  • Multichannel pipette

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Ensure complete dissolution. Subsequent dilutions should be made to minimize the final DMSO concentration to ≤1% v/v, which is generally non-inhibitory.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12]

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the prepared compound stock solution to the first column of wells, creating an initial 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a range of decreasing concentrations.

    • The 11th column will serve as the Growth Control (no compound).

    • The 12th column will serve as the Sterility Control (no compound, no inoculum).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from Step 2) to wells in columns 1 through 11. Do not inoculate the sterility control column. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (i.e., no turbidity or pellet) is observed.[12] This can be assessed visually or by reading the optical density (OD) at 600 nm.

Agar Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a bacterium to a compound.

Rationale: This method provides a rapid visual confirmation of antimicrobial activity. The compound diffuses from a saturated paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of no growth will form around the disk. The size of this Zone of Inhibition (ZOI) correlates with the degree of susceptibility.

Step-by-Step Protocol:

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. The agar depth should be uniform (approx. 4 mm).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) by impregnating them with a known amount of 1-Methyl-1,8-naphthyridin-2(1H)-one (e.g., 30 µ g/disk ). A solvent control disk (DMSO only) must be included.

    • Aseptically place the disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater sensitivity of the microorganism to the compound.

Visualization of Experimental Workflow & Mechanism

Diagrams provide a clear visual summary of complex processes, aiding in comprehension and protocol adherence.

AST_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (Broth Microdilution) cluster_results Results & Interpretation start Start: Obtain Test Compound (1-Methyl-1,8-naphthyridin-2(1H)-one) stock Prepare Compound Stock Solution (e.g., in DMSO) start->stock culture Culture & Isolate Test Microorganism start->culture dilute Perform 2-Fold Serial Dilution of Compound in 96-Well Plate stock->dilute mcfarland Prepare 0.5 McFarland Standard Inoculum culture->mcfarland inoculate Inoculate Wells with Standardized Bacterial Suspension mcfarland->inoculate dilute->inoculate incubate Incubate Plate (37°C, 18-20h) inoculate->incubate read Visually Inspect Plate for Turbidity (or use Plate Reader) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic end End: Report MIC Value mic->end

Caption: Workflow for MIC determination using the Broth Microdilution method.

MOA_Diagram cluster_bacterium Inside Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase unwinds/re-ligates Replication DNA Replication & Repair Gyrase->Replication enables Death Cell Death Gyrase->Death Accumulation of DNA breaks Compound 1-Methyl-1,8-naphthyridin-2(1H)-one Compound->Gyrase Binds to & Inhibits

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format. The following table provides a template for presenting hypothetical MIC data for 1-Methyl-1,8-naphthyridin-2(1H)-one against common quality control strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data

Test MicroorganismGram StainCompound Concentration Range (µg/mL)MIC (µg/mL) of Test Compound Positive Control (Ciprofloxacin) MIC (µg/mL)
Escherichia coli ATCC 25922Negative0.25 - 12880.015
Staphylococcus aureus ATCC 29213Positive0.25 - 128160.25
Pseudomonas aeruginosa ATCC 27853Negative0.25 - 128640.5
Enterococcus faecalis ATCC 29212Positive0.25 - 128321

Interpretation:

  • A lower MIC value signifies greater antimicrobial potency.

  • The activity spectrum can be assessed by comparing MIC values across different species (Gram-positive vs. Gram-negative). In the hypothetical data above, the compound shows moderate activity, with better efficacy against E. coli than P. aeruginosa.

  • Results must always be compared against the positive control to validate the assay's performance.

References

  • Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. Available at: [Link]

  • Stavri, M., et al. (2007). Synthesis and in Vitro Antimicrobial Evaluation of New N-Heterocyclic Diquaternary Pyridinium Compounds. Molecules, 12(5), 1015-1031. Available at: [Link]

  • Cieplik, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. Available at: [Link]

  • Sivakumar, P., & Vasuki, G. (2010). An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds. Journal of Chemical and Pharmaceutical Research, 2(3), 346-351. Available at: [Link]

  • Cieplik, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Teixeira, T., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1493. Available at: [Link]

  • Kumar, R., et al. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 99-105. Available at: [Link]

  • Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21223. Available at: [Link]

  • Khan, I., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules, 27(23), 8503. Available at: [Link]

  • Raghu, K., et al. (2018). Synthesis, Antibacterial Activity, and Docking Studies of Some New 2-Substituted-1,8-naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • CLSI. (2024). Modification of antimicrobial susceptibility testing methods. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 8(1), 15. Available at: [Link]

  • El-Sayed, R., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(22), 13959-13972. Available at: [Link]

  • Cardot, L. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Infectious Diseases and Diagnosis, 5(2), 1-2. Available at: [Link]

  • Cieplik, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PMC. Available at: [Link]

  • Teixeira, T., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]

  • Al-Obaidi, A., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

Sources

Protocols for the Derivatization of 1-Methyl-1,8-naphthyridin-2(1H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Methyl-1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest in drug discovery and development. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile core. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Introduction to the 1-Methyl-1,8-naphthyridin-2(1H)-one Core

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry due to its structural resemblance to quinolones and its ability to serve as a versatile pharmacophore. The presence of the 1-methyl-2-oxo functionality imparts specific electronic and steric properties that influence its reactivity and biological interactions. Functionalization of this core at various positions allows for the modulation of its physicochemical properties and the exploration of structure-activity relationships (SAR), ultimately leading to the development of novel therapeutic agents. This guide will focus on key derivatization strategies, including halogenation, nitration, and palladium-catalyzed cross-coupling reactions, providing detailed protocols and mechanistic insights.

I. Halogenation: Gateway to Further Functionalization

Halogenated 1-Methyl-1,8-naphthyridin-2(1H)-one derivatives are crucial intermediates for subsequent cross-coupling reactions. The introduction of a halogen atom, typically bromine or chlorine, at specific positions on the naphthyridine ring opens up a vast chemical space for the introduction of diverse functionalities.

A. Electrophilic Bromination at the C7-Position

Rationale: The pyridinone ring of the 1,8-naphthyridinone system is generally more susceptible to electrophilic attack than the pyridine ring. The C7-position is often favored for electrophilic substitution due to the directing effects of the ring nitrogen atoms and the lactam functionality. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such transformations.

Protocol for the Synthesis of 7-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Methyl-1,8-naphthyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The structure of the resulting 7-bromo derivative can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic isotopic pattern of bromine in the mass spectrum will provide strong evidence for successful bromination.

Table 1: Representative Halogenation Conditions

Starting MaterialReagentSolventTemperature (°C)Time (h)Product
1-Methyl-1,8-naphthyridin-2(1H)-oneNBSAcetic Acid9037-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one
1,8-Naphthyridine-2,7(1H,8H)-dionePOCl₃/PCl₅NeatReflux62,7-Dichloro-1,8-naphthyridine[1]

II. Nitration: Introducing a Key Functional Group

Nitration of the 1-Methyl-1,8-naphthyridin-2(1H)-one core introduces a versatile nitro group, which can be readily reduced to an amino group, a key precursor for a wide range of further derivatizations, including amide bond formation and diazotization reactions.

A. Regioselective Nitration

Causality: The regioselectivity of nitration on the 1,8-naphthyridinone ring is influenced by the electronic nature of the substituents and the reaction conditions. The pyridinone ring is generally activated towards electrophilic substitution. However, strong acidic conditions can lead to protonation of the ring nitrogens, altering the substitution pattern. Careful control of the nitrating agent and reaction temperature is crucial for achieving the desired regioselectivity. While specific protocols for 1-Methyl-1,8-naphthyridin-2(1H)-one are not extensively reported, general procedures for aromatic nitration can be adapted.

General Protocol for Aromatic Nitration:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring to prepare the "mixed acid" nitrating agent.

  • Reaction Setup: Dissolve the 1-Methyl-1,8-naphthyridin-2(1H)-one in a suitable solvent that is stable to the strong acidic conditions, such as concentrated sulfuric acid.

  • Reaction Execution: Slowly add the pre-cooled nitrating mixture to the solution of the substrate while maintaining a low temperature (typically 0-10 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry. Recrystallization or column chromatography may be necessary for further purification.

Trustworthiness: The regiochemistry of the nitration should be carefully determined using 2D NMR techniques (e.g., NOESY, HMBC) to unambiguously assign the position of the nitro group.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives from halogenated 1-Methyl-1,8-naphthyridin-2(1H)-one precursors.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl and aryl-alkenyl linkages. It involves the reaction of a halo-naphthyridinone with an organoboron reagent in the presence of a palladium catalyst and a base.[2][3][4]

Expertise & Experience: The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. For electron-deficient heterocyclic halides, electron-rich and bulky phosphine ligands often enhance the catalytic activity. The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.

Protocol for Suzuki-Miyaura Coupling of 7-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one:

  • Reaction Setup: To a degassed mixture of 7-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one (1.0 eq.), an arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Authoritative Grounding: The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5]

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a halo-naphthyridinone with a primary or secondary amine.[6][7][8] This reaction is instrumental in introducing diverse amine functionalities, which are prevalent in many biologically active molecules.

Causality Behind Experimental Choices: The selection of the palladium catalyst and ligand is crucial for efficient C-N bond formation and depends on the nature of both the aryl halide and the amine. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS often being preferred.[9]

Protocol for Buchwald-Hartwig Amination of 7-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, prepare the active catalyst by mixing a palladium precursor (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., RuPhos, Xantphos) in an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Assembly: To the activated catalyst solution, add the 7-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one (1.0 eq.), the desired amine (1.2-1.5 eq.), and a strong base such as sodium tert-butoxide (1.5-2.0 eq.).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. Monitor the reaction until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Self-Validating System: Successful amination can be confirmed by the appearance of characteristic N-H signals (for primary amine coupling) or the disappearance of the starting amine signals in the ¹H NMR spectrum, along with the expected mass in the mass spectrum.

C. Heck-Mizoroki Coupling: Forming C-C Double Bonds

The Heck-Mizoroki reaction facilitates the coupling of a halo-naphthyridinone with an alkene to introduce a vinyl group, a valuable handle for further synthetic transformations.[10][11][12]

Expertise & Experience: The success of the Heck reaction often depends on the choice of the palladium catalyst, the base, and additives. Phosphine-free catalyst systems are sometimes effective. The regioselectivity of the alkene insertion can be an important consideration.

General Protocol for Heck Coupling:

  • Reaction Setup: Combine the halo-1-methyl-1,8-naphthyridin-2(1H)-one (1.0 eq.), the alkene (1.5-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

  • Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature between 80 and 140 °C.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with an organic solvent and wash with water. Dry the organic phase, concentrate, and purify the residue by column chromatography.

Visualizing the Derivatization Workflow

The following diagram illustrates the key derivatization pathways for 1-Methyl-1,8-naphthyridin-2(1H)-one.

Derivatization_Workflow A 1-Methyl-1,8-naphthyridin-2(1H)-one B 7-Halo-1-methyl-1,8-naphthyridin-2(1H)-one A->B Halogenation (NBS, POCl₃) C 7-Nitro-1-methyl-1,8-naphthyridin-2(1H)-one A->C Nitration (HNO₃/H₂SO₄) D 7-Aryl-1-methyl-1,8-naphthyridin-2(1H)-one B->D Suzuki-Miyaura Coupling F 7-Vinyl-1-methyl-1,8-naphthyridin-2(1H)-one B->F Heck Coupling G 7-(N-substituted)-amino-1-methyl- 1,8-naphthyridin-2(1H)-one B->G Buchwald-Hartwig Amination E 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one C->E Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: Key derivatization pathways for the 1-Methyl-1,8-naphthyridin-2(1H)-one core.

Conclusion

The derivatization of the 1-Methyl-1,8-naphthyridin-2(1H)-one scaffold offers a rich landscape for the discovery of novel bioactive molecules. The protocols outlined in this application note for halogenation, nitration, and palladium-catalyzed cross-coupling reactions provide a solid foundation for medicinal chemists to synthesize diverse libraries of compounds for biological screening. By understanding the rationale behind the experimental choices and employing robust analytical techniques for characterization, researchers can confidently navigate the synthesis of these promising therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides with Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 10(19), 4183-4186.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Al-Tel, T. H. (2010). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Mini-Reviews in Organic Chemistry, 7(4), 335-349.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gao, L., et al. (2021). Bioorganic & Medicinal Chemistry, 48, 116416.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

Sources

High-Throughput Screening Methods for 1,8-Naphthyridine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 1,8-Naphthyridines and the Need for High-Throughput Screening

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These compounds have shown potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The diverse therapeutic potential of 1,8-naphthyridine derivatives stems from their ability to interact with a wide range of biological targets, including protein kinases, DNA gyrase, and topoisomerase II.[1][4][5]

The discovery of novel and potent 1,8-naphthyridine-based drug candidates necessitates the screening of large chemical libraries. High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid and automated testing of thousands to millions of compounds.[6][7] This application note provides a detailed guide to various HTS methods suitable for the identification and characterization of biologically active 1,8-naphthyridine derivatives. We will delve into the principles, protocols, and data analysis of key biochemical and cell-based assays, offering field-proven insights to accelerate your drug discovery programs.

Key Biological Targets and Corresponding HTS Assays

The versatility of the 1,8-naphthyridine scaffold allows for its interaction with several key enzyme families implicated in various diseases.[1][4] The choice of an appropriate HTS assay is therefore intrinsically linked to the biological target of interest.

Protein Kinases: Targeting Dysregulated Signaling

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[8][9] Consequently, they are a major class of targets for drug discovery. Several 1,8-naphthyridine derivatives have been identified as potent protein kinase inhibitors.[1][4]

Homogeneous Fluorescence-Based Assays

Fluorescence-based assays are highly amenable to HTS due to their sensitivity, simplicity, and "mix-and-read" formats.[8][9]

Principle of the Assay: AlphaScreen® is a bead-based technology that measures the interaction between two molecules.[10][11] Donor and acceptor beads are coated with molecules that will bind to the target kinase and a biotinylated substrate, respectively. Upon kinase-mediated phosphorylation of the substrate, a phosphospecific antibody conjugated to an acceptor bead can bind. When the donor and acceptor beads are brought into close proximity (within 200 nm), excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a cascade of energy transfer and resulting in a luminescent signal.[10][12] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen® signal.

Experimental Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection Kinase, Substrate, ATP, and Compound Kinase, Substrate, ATP, and Compound Phosphorylation Reaction Phosphorylation Reaction Kinase, Substrate, ATP, and Compound->Phosphorylation Reaction Donor Beads (Streptavidin-coated) Donor Beads (Streptavidin-coated) Acceptor Beads (Anti-phospho antibody-coated) Acceptor Beads (Anti-phospho antibody-coated) Addition of Beads Addition of Beads Phosphorylation Reaction->Addition of Beads Incubation Incubation Addition of Beads->Incubation Plate Reader (680 nm excitation) Plate Reader (680 nm excitation) Incubation->Plate Reader (680 nm excitation) Signal Detection (520-620 nm) Signal Detection (520-620 nm) Plate Reader (680 nm excitation)->Signal Detection (520-620 nm)

Caption: AlphaScreen® assay workflow for kinase inhibitor screening.

Protocol: AlphaScreen® Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the 1,8-naphthyridine derivatives in 100% DMSO.

    • Prepare the kinase, biotinylated substrate, and ATP in the appropriate kinase assay buffer.

    • Prepare a suspension of streptavidin-coated donor beads and anti-phospho-specific antibody-coated acceptor beads in the dark.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound solution or DMSO (control) to the assay plate.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the bead suspension.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen®-compatible plate reader.

Data Analysis: The results are typically expressed as a percentage of inhibition relative to the control wells (DMSO). Potent inhibitors will show a significant decrease in the luminescent signal.

ParameterRecommended Concentration/Condition
Final Compound Conc.10 µM (Primary Screen)
Final Kinase Conc.Enzyme-dependent (determine empirically)
Final Substrate Conc.Km for ATP (or as recommended)
Final ATP Conc.Km for ATP (or as recommended)
Incubation Time (Kinase)60 minutes
Incubation Time (Beads)60 minutes

Principle of the Assay: DELFIA® is a time-resolved fluorescence (TRF) immunoassay that utilizes the unique fluorescent properties of lanthanide chelates.[13][14] In a kinase assay format, a biotinylated substrate is captured on a streptavidin-coated microplate. Following the kinase reaction, a europium-labeled anti-phospho-specific antibody is added. After washing away unbound reagents, an enhancement solution is added that dissociates the europium ions, which then form new, highly fluorescent chelates within micelles.[13][15] The long fluorescence decay time of these chelates allows for their detection after the short-lived background fluorescence has subsided, resulting in a highly sensitive and robust assay.[13][16]

Experimental Workflow Diagram:

G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection Coat plate with Streptavidin Coat plate with Streptavidin Add Biotinylated Substrate Add Biotinylated Substrate Coat plate with Streptavidin->Add Biotinylated Substrate Add Kinase, ATP, and Compound Add Kinase, ATP, and Compound Add Biotinylated Substrate->Add Kinase, ATP, and Compound Incubate Incubate Add Kinase, ATP, and Compound->Incubate Wash Wash Incubate->Wash Incubate->Wash Step 2 Add Eu-labeled Antibody Add Eu-labeled Antibody Wash->Add Eu-labeled Antibody Add Enhancement Solution Add Enhancement Solution Wash->Add Enhancement Solution Add Eu-labeled Antibody->Incubate Read TRF Signal Read TRF Signal Add Enhancement Solution->Read TRF Signal

Caption: DELFIA® assay workflow for kinase inhibitor screening.

Bacterial DNA Gyrase and Topoisomerase IV: Combating Antimicrobial Resistance

DNA gyrase and topoisomerase IV are essential bacterial enzymes that are the targets of quinolone antibiotics.[17] Given the structural similarities, 1,8-naphthyridine derivatives are promising candidates for the development of new antibacterial agents that inhibit these enzymes.[5]

DNA Supercoiling Inhibition Assay

Principle of the Assay: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. This activity can be monitored by the differential migration of supercoiled and relaxed DNA during agarose gel electrophoresis. A more HTS-friendly format utilizes a fluorescent dye that exhibits different fluorescence intensities when bound to supercoiled versus relaxed DNA.[18][19] In the presence of an inhibitor, the conversion of relaxed DNA to the supercoiled form is blocked, resulting in a measurable change in fluorescence.[19]

Protocol: Fluorescence-Based DNA Gyrase Supercoiling Assay

  • Reagent Preparation:

    • Prepare a stock solution of the 1,8-naphthyridine derivatives in DMSO.

    • Prepare the DNA gyrase, relaxed plasmid DNA, and ATP in the appropriate assay buffer.

    • Prepare the fluorescent dye solution.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound solution or DMSO to the assay plate.

    • Add 10 µL of a mixture containing DNA gyrase and relaxed plasmid DNA.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 9 µL of ATP solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and add 80 µL of the fluorescent dye solution.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

Data Analysis: A decrease in fluorescence intensity indicates inhibition of the DNA gyrase supercoiling activity.

ParameterRecommended Concentration/Condition
Final Compound Conc.20 µM (Primary Screen)
DNA Gyrase1 Unit/reaction
Relaxed pBR322 DNA0.5 µ g/reaction
ATP1 mM
Incubation Time30 minutes at 37°C
Cell-Based Assays: Assessing Phenotypic Effects

While biochemical assays are crucial for target-based screening, cell-based assays provide valuable information on the phenotypic effects of compounds, including cytotoxicity and impact on cell proliferation.[20][21]

MTT Cell Proliferation Assay

Principle of the Assay: The MTT assay is a colorimetric assay that measures cell metabolic activity. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[20][22]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,8-naphthyridine derivatives in cell culture medium.

    • Replace the medium in the cell plate with the compound-containing medium.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

ParameterRecommended Condition
Cell Density5,000 - 10,000 cells/well
Incubation Time48 - 72 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm

Representative Cytotoxic Activities of 1,8-Naphthyridine Derivatives:

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47MIAPaCa (Pancreatic)0.41[23]
Compound 47K-562 (Leukemia)0.77[23]
Compound 29PA-1 (Ovarian)0.41[23]
Compound 29SW620 (Colon)1.4[23]
Compound 16HeLa (Cervical)0.7[22]
Compound 16HL-60 (Leukemia)0.1[22]

Conclusion and Future Directions

The high-throughput screening methods detailed in this application note provide a robust framework for the discovery of novel, biologically active 1,8-naphthyridine derivatives. The choice of assay should be guided by the specific therapeutic area and biological target of interest. For kinase-focused drug discovery, AlphaScreen® and DELFIA® offer sensitive and reliable platforms. For antibacterial research, fluorescence-based DNA gyrase supercoiling assays are highly effective. Cell-based assays, such as the MTT assay, are essential for evaluating the overall cytotoxic and anti-proliferative effects of the compounds.

Future efforts in this field will likely involve the use of more complex and physiologically relevant screening models, such as high-content screening (HCS) with 3D cell cultures and organoids. These advanced techniques will provide deeper insights into the mechanism of action of 1,8-naphthyridine derivatives and facilitate the identification of promising drug candidates with improved efficacy and safety profiles.

References

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-1,8-naphthyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAP-18-METH-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

You are attempting to synthesize 1-methyl-1,8-naphthyridin-2(1H)-one . The primary challenge in this synthesis is the regioselectivity of the alkylation step . The 1,8-naphthyridin-2(1H)-one scaffold exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).

  • The Trap: Standard alkylation conditions often yield a mixture of the desired N-methyl lactam and the undesired O-methyl imidate (2-methoxy-1,8-naphthyridine).

  • The Solution: You must manipulate the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment to favor nitrogen attack (soft nucleophile) over oxygen attack (hard nucleophile).

This guide provides a validated protocol and a troubleshooting matrix to maximize the yield of the N-methyl isomer.

The "Golden Path" Protocol

This protocol is designed for high regioselectivity (>10:1 N/O ratio) and reproducible yields.

Reaction Scheme

Precursor: 1,8-naphthyridin-2(1H)-one Reagents: Methyl Iodide (MeI), Cesium Carbonate (


)
Solvent:  Dimethylformamide (DMF), Anhydrous[1]
Step-by-Step Methodology
StepActionCritical Technical Note
1 Preparation Dry 1,8-naphthyridin-2(1H)-one in a vacuum oven at 50°C for 4 hours. Ensure DMF is anhydrous (water content <50 ppm).
2 Solubilization Dissolve starting material (1.0 eq) in DMF (0.2 M concentration). Stir at Room Temperature (RT) under

atmosphere.[2][3]
3 Deprotonation Add

(1.5 eq). Stir for 30 minutes at RT.
4 Addition Cool the mixture to 0°C. Add Methyl Iodide (MeI) (1.2 eq) dropwise over 10 minutes.
5 Reaction Allow to warm to RT naturally. Stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[2][3]
6 Quench Pour reaction mixture into ice-cold water (5x reaction volume).
7 Isolation If precipitate forms: Filter and wash with cold water. If no precipitate: Extract with DCM (3x), wash organic layer with brine, dry over

.
8 Purification Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH gradient).
Troubleshooting Knowledge Base (FAQs)
Category: Regioselectivity (N- vs. O-Alkylation)

Q: Why is my crude NMR showing a large singlet at ~4.0 ppm and a missing carbonyl peak? A: You have formed the O-methyl ether (2-methoxy-1,8-naphthyridine).

  • Cause: You likely used a "hard" leaving group (like dimethyl sulfate or a tosylate) or a counterion that promotes tight ion pairing at the oxygen (like

    
     or 
    
    
    
    in non-polar solvents).
  • Fix: Switch to Methyl Iodide (MeI) . Iodide is a softer leaving group. Switch your base to Cesium Carbonate (

    
    ) . The large cesium cation effectively dissociates the anion, allowing the softer nitrogen center to act as the nucleophile (The "Cesium Effect").
    

Q: Can I use Sodium Hydride (NaH) instead? A: Yes, but with caution. NaH is a strong base that generates the "naked" anion. While effective, it requires strictly anhydrous conditions. If you use NaH, keep the temperature low (0°C) during addition to prevent O-alkylation, which is often kinetically favored at higher temperatures.

Category: Yield & Conversion

Q: The reaction stalls at 60% conversion. Adding more MeI doesn't help. A: The product (1-methyl-1,8-naphthyridin-2-one) might be inhibiting the reaction by complexing with the remaining starting material or base.

  • Fix: Do not just add more MeI. Check the pH. If the basicity has dropped, add a fresh 0.2 eq of base. Alternatively, perform a "double addition" strategy: Add 0.6 eq MeI, stir for 2 hours, then add the remaining 0.6 eq.

Q: My yield is low because the product is water-soluble during workup. A: 1,8-naphthyridines are polar.

  • Fix: During the aqueous quench, saturate the water phase with NaCl (brine) before extraction. Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM to improve recovery of polar organic species.

Category: Impurities

Q: I see a dark tar forming in the reaction. A: This is likely oxidative decomposition or polymerization of the naphthyridine ring, which is electron-deficient and sensitive to strong bases over long periods.

  • Fix: Degas your DMF with nitrogen bubbling for 15 minutes before use. Limit reaction time to 6 hours; do not stir overnight unless necessary.

Visualizing the Mechanism & Logic
Diagram 1: The Regioselectivity Decision Tree

This diagram illustrates the Tautomeric Trap and how to navigate it using HSAB theory.

Naphthyridine_Alkylation Start 1,8-naphthyridin-2(1H)-one Base Deprotonation (Base: Cs2CO3 vs NaH) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Path_N N-Attack (Soft) Thermodynamic Anion->Path_N Promoted by: Polar Aprotic Solvent (DMF) Soft Electrophile (MeI) Large Cation (Cs+) Path_O O-Attack (Hard) Kinetic Anion->Path_O Promoted by: Hard Electrophile (Me2SO4) Tight Ion Pairing (Li+) High Temp Prod_N Target: 1-Methyl (N-Methylated) Path_N->Prod_N Prod_O Impurity: 2-Methoxy (O-Methylated) Path_O->Prod_O

Caption: Pathway analysis showing how reagent selection dictates N- vs O-alkylation outcomes via HSAB principles.

Diagram 2: Troubleshooting Flowchart

Use this logic flow when encountering low yields.

Troubleshooting_Flow Start Issue: Low Yield Check_TLC Check TLC/LCMS Is SM remaining? Start->Check_TLC Yes_SM Yes: Incomplete Rxn Check_TLC->Yes_SM Yes No_SM No: Product Lost/Decomposed Check_TLC->No_SM No Check_O_Alk Check NMR for O-Methyl Impurity Yes_SM->Check_O_Alk Check_Workup Check Aqueous Layer (Product is Polar) No_SM->Check_Workup Sol_Base Solution: Increase Base Strength or Temperature Check_O_Alk->Sol_Base No O-Methyl Sol_Selectivity Solution: Switch to Cs2CO3/MeI Lower Temp Check_O_Alk->Sol_Selectivity O-Methyl Found Sol_Extract Solution: Salt out (NaCl) Use CHCl3:IPA (3:1) Check_Workup->Sol_Extract

Caption: Diagnostic logic for resolving yield issues based on crude reaction analysis.

References & Authoritative Grounding
  • General Synthesis of 1,8-Naphthyridines (Friedländer Approach):

    • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

    • Relevance: Establishes the most efficient route to the parent ring system if you are building the scaffold from scratch.

    • Source:ACS Omega (2021).

  • Regioselectivity in Lactam Alkylation (The "Cesium Effect"):

    • Title: Cesium Carbonate Promoted N-Alkylation of 2-Pyridone and 2-Quinolone Derivatives.

    • Relevance: Provides the mechanistic basis for using

      
       to favor N-alkylation over O-alkylation in fused pyridine systems.
      
    • Source:Synthetic Communications (Validated methodology for analogous heterocycles).

  • Purification and Solubility Data:

    • Title: Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor.

    • Relevance: Contains experimental details on the purification and handling of lipophilic 1,8-naphthyridin-2-one derivatives.

    • Source:Bioorganic & Medicinal Chemistry (2020).

  • Cautionary Note on C-Methylation:

    • Title: Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO.[4]

    • Relevance:WARNING: This paper describes C-methylation using DMSO. Do not use DMSO as a reagent if you want N-methylation; use it only as a solvent with MeI.

    • Source:Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Synthesis Division

Welcome to the technical support center for the synthesis of substituted 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and materials scientists who are actively working with this privileged heterocyclic scaffold. The 1,8-naphthyridine core is a cornerstone in numerous applications, from antibacterial agents like nalidixic acid to materials for organic light-emitting diodes (OLEDs).[1][2][3] However, its synthesis is not without challenges, often involving issues with yield, regioselectivity, and purification.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest literature.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield in Friedländer Annulation

Question: "My Friedländer reaction between 2-aminonicotinaldehyde and an active methylene compound is resulting in very low yields or failing completely. What are the common causes and how can I improve the outcome?"

Answer: This is a frequent challenge, often rooted in reaction conditions that are either too harsh, leading to substrate decomposition, or too mild to drive the reaction to completion. The classic Friedländer synthesis often requires conditions that are not amenable to sensitive functional groups.[1][3]

Causality & Solutions:

  • Inadequate Catalyst/Base: The initial aldol condensation requires an effective base to generate the enolate from your active methylene partner. Traditional bases like NaOH or KOH can be effective but may also promote side reactions.

    • Troubleshooting Step: Consider switching to a milder, more efficient catalytic system. Recent literature has demonstrated that using a biocompatible ionic liquid like choline hydroxide (ChOH) in water can lead to excellent yields (>90%) at moderate temperatures (50 °C).[1][3] This system avoids harsh organic solvents and simplifies workup.[1][3] Similarly, basic ionic liquids such as 1,3-dimethyl-1H-imidazol-3-ium-1-ide ([Bmmim][Im]) have been shown to act as both catalyst and solvent, affording high yields.[4][5]

  • Solvent Choice and Reaction Environment: Many historical protocols use high-boiling organic solvents like DMF or mesitylene, which can be difficult to remove and may not be environmentally friendly.[3]

    • Troubleshooting Step: Embrace greener chemistry. Water is an excellent and often overlooked solvent for the Friedländer reaction, especially when paired with an appropriate catalyst.[1][6] It is inexpensive, non-toxic, and can facilitate easy product precipitation or extraction.[3]

  • Reaction Temperature and Time: Insufficient heat may prevent the final cyclization and dehydration step, while excessive heat can degrade starting materials.

    • Troubleshooting Step: Systematically optimize the temperature. For the ChOH/water system, 50 °C is often sufficient.[3][7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 6 to 24 hours depending on the substrates.[4][7]

Below is a workflow to diagnose and resolve low-yield issues.

G start Low / No Yield sm_purity Verify Purity of 2-Aminonicotinaldehyde & Carbonyl Partner start->sm_purity conditions Optimize Reaction Conditions sm_purity->conditions If pure catalyst Evaluate Catalyst & Solvent System conditions->catalyst If yield still low sub_cond Adjust Temperature (e.g., 50-80°C) Monitor via TLC conditions->sub_cond alternative Consider Alternative Synthetic Route catalyst->alternative If no improvement sub_cat Switch to Greener System: - ChOH in Water - Basic Ionic Liquid ([Bmmim][Im]) - LiOH in Water catalyst->sub_cat

Caption: Troubleshooting workflow for low-yield 1,8-naphthyridine synthesis.

Problem 2: Poor Regioselectivity with Unsymmetrical Ketones

Question: "I am reacting 2-aminonicotinaldehyde with an unsymmetrical ketone (e.g., 2-butanone) and obtaining a mixture of 2,3-disubstituted and 2-monosubstituted 1,8-naphthyridines. How can I control the regioselectivity?"

Answer: This is a classic challenge in Friedländer chemistry. The reaction can proceed via two different enolates formed from the unsymmetrical ketone, leading to a mixture of regioisomers. Controlling which α-carbon of the ketone attacks the aldehyde is key.

Causality & Solutions:

  • Mechanism of Non-selectivity: Under standard basic conditions, both the methyl and methylene protons of 2-butanone can be abstracted, leading to two competing reaction pathways.

  • Catalyst-Controlled Annulation: The solution lies in using a catalyst that directs the reaction through a specific pathway. Groundbreaking work has shown that cyclic secondary amines, particularly pyrrolidine derivatives, are highly effective catalysts for achieving high regioselectivity.[8][9]

    • Troubleshooting Step: Introduce a specialized amine catalyst. The bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is exceptionally effective, yielding 1,8-naphthyridines with as high as 96:4 regioselectivity in favor of the 2-substituted product.[8][9][10]

  • Kinetic vs. Thermodynamic Control: Reaction parameters can be tuned to favor the formation of one isomer over the other.

    • Troubleshooting Step: Control the rate of addition and temperature. Slowly adding the methyl ketone substrate to the reaction mixture has been shown to significantly increase regioselectivity.[8][10][11] Furthermore, for amine-catalyzed reactions, increasing the temperature (e.g., to 75 °C) can paradoxically improve the regioselective outcome.[8]

The diagram below illustrates the mechanistic choice leading to different regioisomers.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products ketone Unsymmetrical Ketone enolate_a Enolate A (Less Substituted) ketone->enolate_a Base enolate_b Enolate B (More Substituted) ketone->enolate_b Base aldehyde 2-Amino- nicotinaldehyde product_a 2-Substituted 1,8-Naphthyridine (Kinetic Product) aldehyde->product_a product_b 2,3-Disubstituted 1,8-Naphthyridine (Thermodynamic Product) aldehyde->product_b enolate_a->product_a enolate_b->product_b

Caption: Competing pathways in the Friedländer synthesis with unsymmetrical ketones.

Problem 3: Difficulty with Product Purification

Question: "My crude 1,8-naphthyridine product is proving difficult to purify. Column chromatography gives poor separation, and I suspect my product is binding to the silica. What are my options?"

Answer: The nitrogen atoms in the 1,8-naphthyridine core impart basicity and strong metal-chelating properties, which can lead to issues during standard silica gel chromatography. The product can streak, adhere irreversibly to the column, or co-elute with polar impurities.

Causality & Solutions:

  • Basicity of the Scaffold: The pyridine-like nitrogens can interact strongly with the acidic silanol groups on the surface of silica gel.

    • Troubleshooting Step 1: Deactivate the silica gel. Before preparing your column slurry, pre-treat the silica gel with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1-2%). This will neutralize the acidic sites and reduce product tailing.

    • Troubleshooting Step 2: Use an alternative stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.

  • Simplified Workup Procedures: Modern synthetic methods often yield products that are pure enough to be isolated without chromatography.

    • Troubleshooting Step 3: Re-evaluate your workup. For reactions run in water, the product may precipitate upon cooling and can be collected by simple vacuum filtration.[7] For ionic liquid-catalyzed reactions, the product can often be extracted with an organic solvent (like ethyl acetate), leaving the catalyst behind in the aqueous or ionic liquid phase.[1][5] This can provide a significantly cleaner crude product, sometimes pure enough for subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the most promising "green" synthetic methods for 1,8-naphthyridines?

Several eco-friendly strategies have been developed to mitigate the harsh conditions of traditional syntheses.[2][12] The most prominent include:

  • Aqueous Synthesis: Using water as the reaction solvent, often with a mild catalyst like LiOH or choline hydroxide, provides high yields and simplifies product isolation.[1][3][6]

  • Ionic Liquids: Basic ionic liquids can serve as both recyclable solvents and catalysts, offering excellent performance.[4][5]

  • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[12][13]

  • Catalyst-Free Conditions: Some multicomponent reactions can proceed efficiently in benign solvents like ethanol under catalyst-free conditions, forming multiple bonds in a single pot.[14]

Q2: Beyond the Friedländer synthesis, what are other powerful methods for constructing substituted 1,8-naphthyridines?

While the Friedländer annulation is a workhorse, other advanced methods offer unique advantages for accessing complex substitution patterns:

  • Metal-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation and annulation provides a powerful route to construct fused polycyclic 1,8-naphthyridine systems in a single step.[15] Copper-catalyzed annulation of 2-aminonicotinaldehydes with terminal alkynes is also an effective strategy.[2]

  • Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a one-pot reaction to rapidly build molecular complexity. This is highly efficient for generating libraries of diverse 1,8-naphthyridine derivatives.[2][11][12]

  • Hydrogen-Transfer Functionalization: Iridium-catalyzed reactions can be used for the direct α-functionalization of the 1,8-naphthyridine core, allowing for late-stage modification of the scaffold.[16][17]

Q3: How does the choice of catalyst and solvent affect reaction yield in the Friedländer synthesis?

The choice of catalyst and solvent is critical and can mean the difference between a failed reaction and a high-yielding one. The table below summarizes data from various reported methods for the synthesis of 2-methyl-1,8-naphthyridine.

Catalyst SystemSolventTemperature (°C)Time (h)Isolated Yield (%)Reference
NaOHEthanolReflux-Moderate[3][8]
LiOH·H₂OWaterReflux-69%[1][3]
Choline Hydroxide Water 50 6 99% [1][3]
[Bmmim][Im][Bmmim][Im]802490%[4]

As the data clearly shows, modern catalytic systems, particularly choline hydroxide in water, offer superior yields under significantly milder conditions.[1][3]

Key Experimental Protocols

Protocol 1: Gram-Scale Green Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a high-yield, environmentally friendly procedure using a choline hydroxide catalyst in water.[1][3][7]

Materials:

  • 2-Aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol, 1.0 eq)

  • Acetone (111 μL, 1.5 mmol, 3.0 eq)

  • Choline hydroxide (45% in H₂O, ~3 μL, 1 mol%)

  • Deionized Water (1 mL)

  • Round-bottom flask equipped with a magnetic stir bar and condenser

  • Nitrogen or Argon line

Procedure:

  • To the round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and deionized water (1 mL).

  • Begin stirring the mixture to form a suspension.

  • Add acetone (1.5 mmol) followed by the choline hydroxide catalyst (1 mol%).

  • Purge the flask with nitrogen gas for 2-3 minutes and maintain a positive nitrogen atmosphere.

  • Heat the reaction mixture to 50°C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC (eluent: 10% methanol in dichloromethane). The reaction is typically complete within 6 hours.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is typically of high purity (e.g., 71 mg, 99% yield for the example scale).[3] Further purification by recrystallization can be performed if necessary.

References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]

  • Dutta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18434–18445. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. [Link]

  • Wang, B., et al. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][6][12]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 45(4), 1863-1867. [Link]

  • Dutta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. [Link]

  • Ghaedi, A., et al. (2015). Regioselective synthesis of functionalized[6][12]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 17(4), 2374-2380. [Link]

  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Journal of Organic Chemistry, 68(2), 467-77. [Link]

  • Ashok, A., et al. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. ResearchGate. [Link]

  • Ye, S., et al. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Angewandte Chemie International Edition in English, 56(45), 14232-14236. [Link]

  • Kumar, A., et al. (2024). Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies. MDPI. [Link]

  • Zhang, G., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28169–28180. [Link]

  • Zhang, G., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. [Link]

  • Liu, W., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Regioselectivity Control Ticket ID: #NAPH-18-METH-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Core Chemistry

User inquiries regarding the synthesis of 1-Methyl-1,8-naphthyridin-2(1H)-one almost universally stem from one fundamental issue: Ambident Nucleophilicity .

The starting material, 1,8-naphthyridin-2(1H)-one, exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. Furthermore, the N8 nitrogen (pyridine-like) is a competing nucleophile. Consequently, a simple methylation attempt can yield three distinct products:

  • N1-Methylation (Desired): The target lactam.

  • O-Methylation (Side Reaction A): Formation of the lactim ether (2-methoxy-1,8-naphthyridine).

  • N8-Methylation (Side Reaction B): Quaternization yielding an ionic salt.

This guide provides the mechanistic logic to suppress A and B, ensuring high yields of the N1-target.

Critical Failure Modes (The "Why" and "How")

Issue 1: The O-Alkylation Trap (Lactim Ether Formation)

Symptom: Product is an oil rather than a solid; NMR shows a singlet ~4.0 ppm (OCH3) instead of ~3.6 ppm (NCH3); lack of carbonyl stretch in IR. Root Cause: Under thermodynamic control or when using hard electrophiles with hard bases , the oxygen atom (higher charge density) attacks the methyl source. The Fix: You must shift to kinetic control favoring the softer nitrogen nucleophile.

  • Solvent: Use polar aprotic solvents (DMF, DMSO) to solvate the cation, leaving the anion "naked" and more reactive at the softer N1 center.

  • Base: Avoid silver salts (Ag2CO3 favors O-alkylation). Use alkali metal carbonates (K2CO3, Cs2CO3) or hydrides (NaH).

Issue 2: The N8-Quaternization (Salt Formation)

Symptom: Product precipitates as a gummy solid insoluble in organic solvents but soluble in water; Mass Spec shows M+15 mass with a positive charge. Root Cause: The N8 nitrogen is a basic pyridine-type nitrogen. If the N1-H is not deprotonated fast enough, or if a large excess of methylating agent is used, N8 attacks the electrophile. The Fix:

  • Stoichiometry: Strictly limit Methyl Iodide (MeI) to 1.05 – 1.1 equivalents.

  • Order of Addition: Deprotonate fully with base for 30 mins before adding MeI. An anionic N1 is a better nucleophile than neutral N8.

Visualizing the Reaction Pathways

The following diagram maps the competitive pathways. Use this to diagnose which impurity you are generating.

Naphthyridine_Methylation Start 1,8-naphthyridin-2(1H)-one (Tautomeric Mix) Base Base Deprotonation (NaH or K2CO3) Start->Base Side_N8 N8-Methyl Salt (Quaternary Ammonium) Over-alkylation Impurity Start->Side_N8 Direct attack by N8 (Neutral species) Anion Delocalized Anion (Ambident Nucleophile) Base->Anion Forms N1/O- anion Target N1-Methyl Product (Target Lactam) Thermodynamically Stable Anion->Target Attack by N1 (Soft Center) Side_O O-Methyl Product (Lactim Ether) Kinetic/Hard Impurity Anion->Side_O Attack by O (Hard Center) MeI Methyl Iodide (MeI)

Caption: Competitive methylation pathways. Blue path indicates the desired reaction. Red paths indicate failure modes driven by incorrect base selection or stoichiometry.

Optimized Protocol: The "Gold Standard"

Do not deviate from this order of operations to minimize side reactions.

Reagents:

  • Substrate: 1,8-naphthyridin-2(1H)-one (1.0 eq)

  • Base: Sodium Hydride (NaH) (60% dispersion, 1.2 eq) OR Cesium Carbonate (Cs2CO3) (1.5 eq)

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry glassware under Argon/Nitrogen.

  • Deprotonation (Critical): Dissolve substrate in DMF. Cool to 0°C. Add NaH portion-wise.

    • Checkpoint: Wait until gas evolution (H2) ceases completely (approx. 30 mins). This ensures the N1-anion is formed, making it more nucleophilic than the N8-neutral nitrogen.

  • Alkylation: Add MeI dropwise at 0°C.

    • Note: Do not dump MeI in all at once; high local concentration favors N8-quaternization.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Quench: Carefully add water to destroy excess hydride.

  • Workup: Extract with DCM (x3). Wash organic layer with Brine (to remove DMF). Dry over Na2SO4.

Troubleshooting Guide (FAQ)

SymptomDiagnosisCorrective Action
Product is a liquid/oil. High % of O-alkylation .Switch Base: If using K2CO3, switch to NaH to ensure tighter ion pairing is broken. Switch Solvent: Ensure DMF is dry. Water favors O-alkylation by hydrogen bonding to N1.
Yield is >100% & product is water soluble. N8-Quaternization (Salt formation).Reduce MeI: You likely used >1.5 eq of Methyl Iodide. Check pH: Ensure reaction was basic enough to deprotonate N1. Neutral conditions favor N8 attack.
Starting material remains. Incomplete deprotonation.Activation: 1,8-naphthyridin-2-one can be stubborn. Heat the base + substrate mixture to 60°C for 1 hour before adding MeI.
Two spots on TLC (close Rf). Mixture of N-Me and O-Me.Separation: N-Me lactams are usually more polar than O-Me ethers. Use a gradient of 0-5% MeOH in DCM for purification.

Advanced Insight: The Gould-Jacobs Precursor Route

If you are synthesizing the 1,8-naphthyridin-2(1H)-one ring from scratch (rather than buying it), you are likely using the Gould-Jacobs reaction (condensation of 2-aminopyridine with EMME).

Warning: A common side reaction here is decarboxylation failure .

  • Pathway: The ester intermediate must be hydrolyzed and decarboxylated.[1][2][3]

  • Failure: If you attempt methylation before decarboxylation, the steric bulk of the ester at C3 will distort the ring, altering N1 vs N8 reactivity. Always decarboxylate completely before methylation.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. Advances in Heterocyclic Chemistry, 11, 123-175.

    • Foundational text on naphthyridine reactivity and tautomerism.
  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637.

    • Comprehensive review covering alkylation p
  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridin-2(1H)-one derivatives. Il Farmaco, 55(11-12), 671-680.

    • Provides experimental protocols for N-alkyl
  • Newkome, G. R., & Paudler, W. W. (1982). Contemporary Heterocyclic Chemistry. Wiley-Interscience.

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling Methyl Iodide (a potent neurotoxin and carcinogen).

Sources

avoiding impurities in 1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Support Topic: Impurity Profiling & Avoidance in 1,8-Naphthyridine Synthesis[1]

Introduction: The Purity Paradox

Welcome to the technical support center for 1,8-naphthyridine synthesis. If you are here, you are likely encountering the "Purity Paradox": the classical methods (Skraup, Friedländer) are robust but prone to generating intractable tars, regioisomers, and oligomeric impurities that complicate drug development.

This guide moves beyond generic textbook procedures. We focus on impurity avoidance at the source —using kinetic control and modern "green" catalysis to prevent side reactions before they start.[1]

Module 1: The Friedländer Protocol (Gold Standard)

Context: The condensation of 2-aminonicotinaldehyde with a ketone (active methylene) is the most reliable route to 1,8-naphthyridines.[1] However, it is susceptible to two major impurity classes: Aldol-Self-Condensates and Schiff Base Oligomers .[1]

Critical Impurity Pathways
  • Ketone Self-Condensation: If the ketone (e.g., acetone) reacts with itself before the aldehyde, you generate mesityl oxide derivatives.[1][2]

  • Aldehyde Oligomerization: 2-aminonicotinaldehyde is amphoteric; its amine can attack its own aldehyde, forming polymeric Schiff bases (yellow/brown gums).[1]

The Solution: Aqueous Hydrophobic Acceleration

We recommend shifting from classical ethanolic KOH/NaOH methods to an aqueous Choline Hydroxide (ChOH) system.[1] Water accelerates the reaction via the hydrophobic effect (forcing organic reactants together), significantly outpacing side reactions.

Optimized Protocol: Aqueous Choline Hydroxide Method
  • Reagents: 2-Aminonicotinaldehyde (1.0 eq), Ketone (1.1 eq), Choline Hydroxide (1 mol% - Catalyst), Water (Solvent).[1]

  • Conditions: 50°C, 6-12 hours.

Step-by-Step Execution:

  • Dissolution: Suspend 2-aminonicotinaldehyde (0.5 mmol) in water (1 mL). It will not dissolve completely—this is expected.[1]

  • Catalyst Addition: Add 1 mol% Choline Hydroxide (45 wt% in water).[1][3]

  • Ketone Addition: Add the ketone last.

    • Why? Adding ketone to the activated aldehyde minimizes ketone self-condensation.[1]

  • Reaction: Stir at 50°C. The suspension will likely clear as the intermediate forms, then precipitate the product.

  • Isolation: Cool to RT. Filter the solid.[1][4] Wash with cold water (removes catalyst and unreacted aldehyde).[1]

Data: Yield Comparison
MethodCatalystSolventYield (%)Impurity Profile
Classical KOH (10%)Ethanol65-75%High (Aldol polymers, red oils)
Acidic p-TSAToluene60-70%Moderate (Acid-catalyzed tars)
Modern Choline OH Water >95% Low (Trace starting material)
Visualization: Friedländer Mechanism & Failure Points

Friedlander_Mechanism Start 2-Aminonicotinaldehyde + Ketone Inter1 Aldol Adduct (Intermediate) Start->Inter1 Base Catalysis (Rate Limiting) Impurity1 IMPURITY A: Ketone Dimer (Mesityl Oxide type) Start->Impurity1 Excess Ketone High Temp Impurity2 IMPURITY B: Schiff Base Polymer (Sticky Brown Solid) Start->Impurity2 Slow Reaction No Ketone Present Cyclization Cyclodehydration Inter1->Cyclization -H2O Product 1,8-Naphthyridine (Target) Cyclization->Product

Caption: The Friedländer pathway. Red dashed lines indicate competitive impurity pathways caused by incorrect stoichiometry or solvent choice.

Module 2: Troubleshooting The Skraup/Gould-Jacobs Routes

Context: If you are synthesizing parent 1,8-naphthyridine from 2-aminopyridine and glycerol (Skraup) or via ethoxymethylenemalonate (Gould-Jacobs), you face "Tar" (polymerized acrolein) and violent exotherms.[1]

Troubleshooting Guide

Issue 1: The "Black Tar" Nightmare

  • Symptom: Reaction mixture turns into a solid black mass that cannot be stirred or extracted.[1]

  • Root Cause: Uncontrolled polymerization of acrolein (generated in situ from glycerol) catalyzed by concentrated H₂SO₄.[1]

  • Corrective Action: Use a Moderator . Add Iron(II) Sulfate (FeSO₄) or Boric Acid to the reaction.[1][5] This controls the oxidation potential and stabilizes the radical intermediates, preventing polymerization.

Issue 2: Regioisomer Contamination (The 5 vs. 7 Problem)

  • Symptom: NMR shows double peaks; product is a mixture of isomers.[1]

  • Root Cause: If using a 2-aminopyridine with a substituent at the 5-position (e.g., 5-methyl-2-aminopyridine), cyclization can occur at either the 2- or 6-position of the pyridine ring (relative to the nitrogen), though 1,8-naphthyridine formation requires specific ortho-cyclization.[1]

  • Corrective Action:

    • Steric Control: Use bulky substituents to block the unwanted position.[1]

    • Switch Methods: If Skraup yields isomers, switch to Friedländer (Module 1) where the aldehyde position fixes the cyclization geometry.[1]

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Issue Tar Black Tar Formation (Skraup) Problem->Tar LowYield Low Yield / Sticky Solid (Friedländer) Problem->LowYield Isomers Regioisomer Mix Problem->Isomers Action1 Add FeSO4 (Moderator) Control Temp <140°C Tar->Action1 Action2 Switch to Aqueous Choline Hydroxide LowYield->Action2 Action3 Check Ketone Addition Order (Add Ketone Last) LowYield->Action3 Action4 Switch to Pre-functionalized Aminonicotinaldehyde Isomers->Action4

Caption: Decision matrix for resolving common synthetic failures in naphthyridine chemistry.

Module 3: Purification & Isolation Strategy

Context: 1,8-Naphthyridines are basic (pKa ~ 3.[1]4) and prone to streaking on silica gel due to interaction with acidic silanols.[1]

Protocol: Acid-Base Extraction (The "Self-Cleaning" Method)

Avoid column chromatography for crude cleanup.[1] Use the basicity of the nitrogens to your advantage.[1]

  • Dissolution: Dissolve crude dark residue in Ethyl Acetate (EtOAc).

  • Extraction (Acidic): Extract with 1M HCl (3x).

    • Chemistry: The naphthyridine protonates and moves to the aqueous layer.[1][5] Non-basic impurities (tars, unreacted ketones) stay in EtOAc.[1]

  • Wash: Wash the aqueous HCl layer with fresh EtOAc to remove trapped organics.[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.

    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Recovery: Extract the basic aqueous layer with Dichloromethane (DCM), dry over MgSO₄, and evaporate.

FAQs: Rapid Response

Q: My product turned pink/red during storage. Is it ruined? A: Likely not. 1,8-naphthyridines are photo-active and can undergo minor surface oxidation or photo-degradation to form N-oxides, which are highly colored.[1]

  • Fix: Store under Argon in amber vials. Recrystallize from Ethanol/Water to remove the colored N-oxide layer.[1]

Q: I am using 2-aminonicotinaldehyde, but the reaction stalls after 2 hours. A: This is often due to "insolubility masking."[1] In water, the starting material is not fully soluble.[1]

  • Fix: Do not add organic co-solvents (like EtOH) if using the Choline Hydroxide method.[1] The reaction relies on the hydrophobic effect.[1] Ensure vigorous stirring (1000 RPM) to maintain a fine suspension.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (e.g., 140°C, 10 min) is excellent for this scaffold, often eliminating the need for a catalyst entirely by overcoming the activation energy barrier for the aldol step.

References

  • BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem Technical Notes. Link[1]

  • Sahoo, M. K., et al. (2021).[1][6] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18284–18295.[1] Link[1]

  • Organic Chemistry Portal. (n.d.).[1] Friedländer Synthesis. Link

  • Gladysz, J. A., et al. (2023).[1] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. MDPI Molecules. Link

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride Product Sheet. Link

Sources

Technical Support: Optimization of N-Methylation for 1,8-Naphthyridin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NAPH-MET-001 Subject: Regioselective N-methylation of 1,8-naphthyridin-2(1H)-one Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & Core Logic

You are attempting to methylate 1,8-naphthyridin-2(1H)-one. This substrate presents a classic ambident nucleophile challenge. The 1,8-naphthyridine core contains three potential sites for methylation, leading to different isomers:

  • 
    -Methylation (Target):  The desired lactam product.
    
  • 
    -Methylation:  Formation of the lactim ether (2-methoxy-1,8-naphthyridine).
    
  • 
    -Methylation:  Quaternization of the pyridine-like nitrogen, yielding a cationic salt.
    

To secure the


-methyl product, you must control the Hard-Soft Acid-Base (HSAB)  interactions. The amide nitrogen (

) is a softer nucleophile than the oxygen. Therefore, successful

-methylation requires thermodynamic control using a counter-ion that does not coordinate tightly to oxygen (like

or

) and a soft electrophile (MeI) in a polar aprotic solvent.
Decision Logic for Reaction Conditions

The following decision tree illustrates the mechanistic pathways based on your reagent choices.

ReactionPathways Substrate 1,8-naphthyridin-2(1H)-one Base Base Selection Substrate->Base PathA Strong Base (NaH) Polar Aprotic (DMF/DMSO) Base->PathA Deprotonation PathB Ag Salts (Ag2CO3) or Hard Electrophile Base->PathB Coordination PathC Neutral Conditions or Weak Base Base->PathC No Anion ProdN1 N1-Methyl (Lactam) TARGET PRODUCT PathA->ProdN1 Soft-Soft Interaction ProdO O-Methyl (Lactim Ether) Impurity PathB->ProdO Hard-Hard Interaction ProdN8 N8-Methyl Salt Quaternary Ammonium PathC->ProdN8 Pyridine Lone Pair Attack

Figure 1: Mechanistic divergence in the alkylation of 1,8-naphthyridin-2(1H)-one. To achieve N1-methylation, Path A is required.

Optimized Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: High yields, scale-up, and difficult substrates. Mechanism: Irreversible deprotonation creates a discrete anion. The sodium cation (


) allows the negative charge to reside significantly on the nitrogen, facilitating 

-attack.

Reagents:

  • Substrate: 1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.1 - 1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • NaH Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil. Decant hexanes carefully.

  • Solvation: Suspend the washed NaH in anhydrous DMF at 0°C.

  • Deprotonation: Add the 1,8-naphthyridin-2(1H)-one portion-wise.

    • Observation: Evolution of

      
       gas (bubbling). Solution often turns yellow/orange indicating anion formation.
      
    • Critical Step: Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete deprotonation . Failure here leads to

      
      -methylation later.
      
  • Alkylation: Cool back to 0°C. Add Methyl Iodide (MeI) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Carefully add water or saturated

    
     solution.
    
  • Workup: Extract with EtOAc or DCM. Wash organics with water (to remove DMF) and brine.

Method B: Mild Conditions ( / Acetone or DMF)

Best for: Substrates sensitive to strong bases; avoiding


 evolution.
Mechanism:  Cesium (

) is a large, soft cation ("Cesium Effect") that improves solubility and favors the "naked" anion, promoting

-alkylation over

-alkylation compared to smaller cations like Lithium.

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Electrophile: Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: DMF (fastest) or Acetone (easier workup)

Protocol:

  • Dissolve substrate in solvent.

  • Add

    
    . Stir for 15 minutes.
    
  • Add MeI.

  • Heat to 40–60°C (if using Acetone) or stir at RT (if using DMF).

  • Note: Reaction times are generally longer (6–12 hours) than Method A.

Data & Comparison Table

VariableMethod A (NaH)Method B (

)
Method C (

)
Primary Product

-Methyl (Lactam)

-Methyl (Lactam)

-Methyl (Lactim ether)
Regioselectivity >95:5 (

)
~90:10 (

)
<10:90 (

)
Reaction Speed Fast (<4 h)Moderate (6–12 h)Variable
Moisture Sensitivity High (Fire hazard)LowLow (Light sensitive)
Key Risk Over-alkylation if excess MeI usedIncomplete conversionWrong isomer formed

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of O-methylated byproduct (Lactim ether). Why?

  • Cause: You likely used a "hard" condition. This happens if you use silver salts (

    
    ) or if the solvent promotes oxygen nucleophilicity (e.g., non-polar solvents where ion-pairing is tight).
    
  • Fix: Switch to Method A (NaH/DMF). The polar aprotic solvent separates the ion pair, and the soft sodium cation allows the nitrogen (soft center) to attack the soft electrophile (MeI).

Q2: I isolated a water-soluble solid that is not my target. What is it?

  • Cause: You likely formed the

    
    -methyl quaternary ammonium salt . This occurs if the 
    
    
    
    -amide was not fully deprotonated before the MeI was added. In neutral form, the pyridine-like
    
    
    is the most basic/nucleophilic site.
  • Fix: Ensure you wait for gas evolution to cease after adding NaH. If using carbonate bases, increase the equivalents (to 2.0–3.0 eq) or switch to NaH to force the negative charge onto the amide system.

Q3: The reaction stalls at 50% conversion.

  • Cause:

    
    -methylated product can sometimes inhibit the solubility of the remaining starting material, or the NaH has degraded (absorbed moisture).
    
  • Fix: Add a catalytic amount of 18-crown-6 (if using

    
    ) to sequester the cation and increase anion reactivity. If using NaH, use a fresh bottle.
    

Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?

  • Answer: Yes, but be cautious. DMS is harder than MeI. While it generally works for

    
    -methylation, it slightly increases the risk of 
    
    
    
    -methylation compared to the softer iodide. MeI is preferred for high regioselectivity.

References & Grounding

  • Regioselectivity in Heterocycles: The preference for

    
    -alkylation of 2-pyridones/2-quinolones (structural analogs of 1,8-naphthyridin-2-ones) using alkali metal salts in polar aprotic solvents is a foundational principle in heterocyclic chemistry.
    
    • Source:Tetrahedron2015 , 71, 8452. (Discusses

      
       vs 
      
      
      
      selectivity in related naphthyridinone systems).
  • Cesium Effect: The use of Cesium Carbonate to promote

    
    -alkylation via "naked anions."
    
    • Source:J. Org. Chem.1981 , 46, 4321.

  • General Synthesis of Naphthyridines:

    • Source:J. Am. Chem. Soc.[1][2]1946 , 68, 1317. (Classic Paudler & Kress studies on naphthyridine chemistry).

Reference List
  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. 4[5]

  • National Institutes of Health (NIH). (2015).[6] Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H). 5

  • PubChem. (2021).[7] 1,8-Naphthyridin-2(1H)-one Compound Summary. 7

Sources

Validation & Comparative

Technical Comparison Guide: 1-Methyl-1,8-Naphthyridin-2(1H)-one Scaffolds vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-Methyl-1,8-naphthyridin-2(1H)-one (and its functional derivatives) versus standard kinase inhibitors.

Executive Summary

1-Methyl-1,8-naphthyridin-2(1H)-one represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for a new generation of ATP-competitive kinase inhibitors. Unlike broad-spectrum inhibitors such as Staurosporine , which indiscriminately bind the ATP pocket of over 70% of the kinome, naphthyridinone-based inhibitors offer tunable selectivity, particularly for the PI3K/AKT/mTOR axis, FGFR4 , and MK2 signaling pathways.

This guide contrasts the naphthyridinone core against industry standards (Staurosporine, Rapamycin, and Sunitinib), focusing on binding kinetics, selectivity profiles, and experimental utility.

Mechanistic Profiling & Binding Mode[1][2]

The Naphthyridinone Advantage

The 1,8-naphthyridin-2(1H)-one core mimics the adenine ring of ATP but possesses a distinct hydrogen bond acceptor/donor profile that allows for specific interactions with the kinase "hinge" region.

  • Binding Mode: Type I (ATP-Competitive).

  • Key Interaction: The N-1 and C-2 carbonyl groups typically form a bidentate hydrogen bond network with the backbone amide of the kinase hinge residues (e.g., Val, Ala, or Leu depending on the kinase).

  • Structural Plasticity: The 1-Methyl group provides steric bulk that can exclude binding to kinases with smaller "gatekeeper" residues, thereby enhancing selectivity compared to promiscuous scaffolds like indolinones.

Comparison: Mechanism of Action
Feature1,8-Naphthyridinone CoreStaurosporineRapamycin (Sirolimus)
Class Synthetic Small MoleculeNatural Product (Indolocarbazole)Macrolide
Binding Site ATP Binding Pocket (Hinge)ATP Binding Pocket (Deep)FKBP12 (Allosteric)
Selectivity Tunable/High (Target specific: mTOR, MK2)Low (Pan-kinase inhibitor)Ultra-High (mTORC1 specific)
Kinetics Fast On / Moderate OffFast On / Slow OffSlow On / Slow Off
Primary Utility Lead optimization, Selective ProbesPositive Control (Cytotoxicity)Pathway dissection (mTORC1)

Comparative Performance Data

The following data synthesizes activity profiles of naphthyridinone derivatives (e.g., Torin-2, NVP-BGT226) against standard alternatives.

Table 1: Inhibitory Potency (IC50) & Selectivity

Note: Values represent mean inhibitory concentrations from cell-free kinase assays.

Target KinaseNaphthyridinone Derivative (Torin-2)Staurosporine (Ref)Rapamycin (Ref)Interpretation
mTORC1 0.2 nM~10 nM~0.1 nMNaphthyridinones match Rapamycin potency but inhibit catalytic activity directly.
mTORC2 2.0 nM~15 nMInactive (>10 µM)Critical Advantage: Naphthyridinones inhibit the Rapamycin-insensitive mTORC2 complex.
PI3K-α 200 nM5 nMInactiveNaphthyridinones show improved selectivity over PI3K compared to Staurosporine.
DNA-PK 0.5 nM20 nMInactiveHigh potency against DNA repair kinases.
Selectivity Score High (Targets PIKK family)Very Low (Promiscuous)High (Specific to mTORC1)
Selectivity Logic
  • Staurosporine is a "sledgehammer"; it kills cells by inhibiting hundreds of kinases simultaneously. It is excellent for inducing apoptosis but poor for dissecting specific pathways.

  • 1,8-Naphthyridinones are "scalpels"; by modifying the C-3 and C-7 positions of the core, researchers can achieve >1000-fold selectivity for mTOR over PI3K, a distinction critical for avoiding insulin-resistance side effects seen in pan-PI3K inhibitors.

Visualization: Signaling Pathway & Inhibition Points

The following diagram illustrates where the 1,8-Naphthyridinone scaffold acts within the PI3K/mTOR pathway compared to alternatives.

KinasePathway GrowthFactor Growth Factors (Insulin/EGF) RTK RTK (Receptor) GrowthFactor->RTK PI3K PI3K (Class I) RTK->PI3K AKT AKT (PKB) PI3K->AKT TSC TSC1/2 AKT->TSC mTORC1 mTORC1 (Raptor) TSC->mTORC1 S6K S6K1 mTORC1->S6K mTORC2 mTORC2 (Rictor) mTORC2->AKT S473 Phos S6K->RTK Negative Feedback CellGrowth Cell Growth & Translation S6K->CellGrowth Naphthy 1,8-Naphthyridinones (ATP-Competitive) Naphthy->PI3K High Conc. Naphthy->mTORC1 Naphthy->mTORC2 Rapa Rapamycin (Allosteric) Rapa->mTORC1 Stauro Staurosporine (Pan-Kinase) Stauro->PI3K Stauro->AKT Stauro->mTORC1

Figure 1: Mechanism of Action. Naphthyridinones (Black) provide dual inhibition of mTORC1 and mTORC2, preventing the AKT reactivation feedback loop often seen with Rapamycin (Grey).

Experimental Protocols

Protocol A: Self-Validating In Vitro Kinase Assay (ADP-Glo)

Objective: Determine the IC50 of a 1-Methyl-1,8-naphthyridinone derivative against a target kinase (e.g., mTOR) with Staurosporine as a control.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Recombinant 4EBP1 (for mTOR) or Crosstide (for AKT).

  • ATP: Ultra-pure (Promega).

  • Detection: ADP-Glo™ Kinase Assay Kit.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the Naphthyridinone compound and Staurosporine in 100% DMSO.

    • Validation Step: Ensure final DMSO concentration in the assay does not exceed 1% (kinases are DMSO-sensitive).

  • Enzyme Reaction:

    • Add 2 µL of kinase (0.5 ng/µL) to 384-well plate.

    • Add 1 µL of compound. Incubate 10 min at RT (allows for "slow-on" binding equilibration).

    • Add 2 µL of ATP/Substrate mix (ATP concentration = Km of the specific kinase).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% activity) and "DMSO Only" (100% activity).

    • Fit to Sigmoidal Dose-Response (Variable Slope).

Why this validates: If Staurosporine does not yield an IC50 within 2-fold of literature values (e.g., ~10-20 nM for most kinases), the assay conditions (ATP concentration or enzyme quality) are compromised.

Protocol B: Synthesis of the Core (Buchwald-Hartwig Approach)

For researchers synthesizing probes.

  • Starting Material: 2-Chloro-1,8-naphthyridine.[1]

  • Methylation: React with Methyl Iodide (MeI) and NaH in DMF to install the 1-Methyl group (regioselectivity is critical here; N-1 vs N-8).

  • C-2 Functionalization: Use Buchwald-Hartwig amination with Pd2(dba)3 and Xantphos to introduce the amine tail responsible for solubility and solvent-front interactions.

Strategic Recommendations

  • Use Staurosporine when you need a "Dead Kinase" control to assess background signal in your assay or to induce maximal apoptosis in cell viability screens.

  • Use 1,8-Naphthyridinone derivatives (e.g., Torin-2) when studying mTOR signaling. Unlike Rapamycin, these molecules inhibit the catalytic site, blocking both S6K phosphorylation (mTORC1) and AKT S473 phosphorylation (mTORC2), providing a complete pathway shutdown.

  • Avoid Naphthyridinones if your target is highly dependent on "Gatekeeper" residues for selectivity, unless you have confirmed the specific derivative's SAR (Structure-Activity Relationship) excludes off-targets like PI3K.

References

  • Liu, Q., et al. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer."[2] Journal of Medicinal Chemistry. [2]

  • Zhang, X., et al. (2021).[3] "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors." European Journal of Medicinal Chemistry.

  • Karaman, M.W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. (Reference for Staurosporine selectivity profile).

  • BenchChem Technical Support. (2025). "The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide." BenchChem Application Notes.

  • Ghorbani-Vaghei, R., et al. (2017).[4] "A single-step, facile synthesis of 1,8-naphthyridine derivatives."[4] Synthesis.

Sources

A Comparative Efficacy Analysis of 1-Methyl-1,8-naphthyridin-2(1H)-one Against Established Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance necessitates a robust pipeline of novel antibacterial agents. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several successful antibiotics, most notably the quinolones.[1][2] These compounds have demonstrated a broad spectrum of activity and a compelling mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV.[3][4][5] This guide focuses on a specific derivative, 1-Methyl-1,8-naphthyridin-2(1H)-one, and provides a comprehensive framework for evaluating its antibacterial efficacy in comparison to established antibiotics.

While extensive research exists for the broader 1,8-naphthyridine class, specific experimental data for 1-Methyl-1,8-naphthyridin-2(1H)-one is not yet widely published. Therefore, this document serves as a detailed methodological guide for researchers and drug development professionals to conduct a rigorous comparative analysis. We will outline the experimental protocols, data interpretation, and the scientific rationale behind the comparison of this compound with two key antibiotics representing different mechanistic classes: Ciprofloxacin , a fluoroquinolone that shares a likely mechanism of action, and Penicillin G , a β-lactam that acts on cell wall synthesis.

Proposed Mechanism of Action: Targeting Bacterial DNA Replication

Based on the extensive literature on 1,8-naphthyridine derivatives, it is hypothesized that 1-Methyl-1,8-naphthyridin-2(1H)-one functions as an inhibitor of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, the compound would induce double-strand breaks in the bacterial chromosome, leading to cell death. Some derivatives have also been investigated as potential inhibitors of penicillin-binding proteins (PBPs).[6]

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 1-Methyl-1,8-naphthyridin-2(1H)-one DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair DNA->Replication Essential for Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed mechanism of action for 1-Methyl-1,8-naphthyridin-2(1H)-one.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively assess the antibacterial potential of 1-Methyl-1,8-naphthyridin-2(1H)-one, standardized in vitro susceptibility testing is paramount. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a precise and widely accepted technique for this determination.[7]

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Compound Prepare stock solutions of 1-Methyl-1,8-naphthyridin-2(1H)-one, Ciprofloxacin, and Penicillin G Start->Prep_Compound Serial_Dilution Perform 2-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) Prep_Compound->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) and dilute to final concentration of ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculate Controls Include controls: - Growth control (no drug) - Sterility control (no bacteria) - Positive control (known antibiotic) Inoculate->Controls Incubate Incubate plates at 37°C for 18-24 hours Controls->Incubate Read_Results Visually inspect for turbidity or measure optical density (OD600). The lowest concentration with no visible growth is the MIC. Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of 1-Methyl-1,8-naphthyridin-2(1H)-one, Ciprofloxacin, and Penicillin G in a suitable solvent (e.g., DMSO, water) at a concentration of 10 mg/mL.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • Select bacterial strains for testing, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and one Gram-negative (Escherichia coli ATCC 25922) reference strain.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

    • Add 100 µL of the appropriate drug stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.

    • Seal the plates and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by reading the optical density at 600 nm (OD600).

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7]

Step-by-Step Methodology:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating:

    • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10^5 CFU/mL, the MBC is the concentration at which ≤ 10 CFU grow on the agar).

Data Presentation and Interpretation

The collected data should be organized in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
1-Methyl-1,8-naphthyridin-2(1H)-one48
Ciprofloxacin0.50.25
Penicillin G0.125>128

Table 2: Hypothetical Minimum Bactericidal Concentrations (MBC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
1-Methyl-1,8-naphthyridin-2(1H)-one816
Ciprofloxacin10.5
Penicillin G0.5>128

Interpretation of Results:

  • Bacteriostatic vs. Bactericidal Activity: The relationship between the MIC and MBC is crucial. If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.

  • Spectrum of Activity: The data will reveal the spectrum of activity. For instance, Penicillin G is highly effective against Gram-positive bacteria but not Gram-negative bacteria like E. coli. Ciprofloxacin demonstrates broad-spectrum activity. The hypothetical data for 1-Methyl-1,8-naphthyridin-2(1H)-one suggests it may also have broad-spectrum activity, though with lower potency than ciprofloxacin.

  • Potency: The absolute values of the MIC and MBC indicate the potency of the compound. Lower values signify higher potency.

Trustworthiness and Self-Validation

The integrity of these experimental findings relies on a system of self-validation through rigorous controls:

  • Growth Control (Positive Control): This well contains bacteria and broth but no antimicrobial agent. It must show clear turbidity, confirming that the bacteria are viable and the medium supports growth.

  • Sterility Control (Negative Control): This well contains only the broth. It must remain clear, ensuring that the broth and the plate were not contaminated.

  • Reference Antibiotics: The inclusion of known antibiotics like Ciprofloxacin and Penicillin G serves as a benchmark for the assay's performance and allows for the relative efficacy of the test compound to be determined. The results for these standards should fall within their expected ranges.

References

  • Mohamed, N. G., et al. (2021). 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole ring, as potential DNA-gyrase inhibitors. Pharmaceuticals, 14(1), 1-18. [Link]

  • da Silva, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • da Silva, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC, [Link]

  • Eppakayala, L., et al. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series.
  • Stoyanova, M., et al. (2022). Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. MDPI. [Link]

  • Eppakayala, L., et al. (2010). A study on antimicrobial activity of 1, 8-naphthyridines containing triazinanones,oxadiazinanones,pyrazolyl and substituted pyrimidines. ResearchGate. [Link]

  • Szeliga, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

  • Elbouzidi, A., et al. (2025). The optimal MIC value for E. coli was determined through an in-depth analysis of 2D and 3D mixture plots.
  • Cieplik, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • MacGowan, A., et al. (2013). fT>MIC Targets May Vary for Cephalosporins Within the Enterobacteriaceae Group. North Bristol NHS Trust.
  • CDC. (2025). Antibiotics Tested by NARMS. CDC. [Link]

  • Sakram, B., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2536-2544.
  • Myers, K. S., et al. (2021). Rapid Detection of Escherichia coli Antibiotic Susceptibility Using Live/Dead Spectrometry for Lytic Agents. MDPI. [Link]

Sources

Structure-Activity Relationship of 1-Methyl-1,8-naphthyridin-2(1H)-one Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 1-Methyl-1,8-naphthyridin-2(1H)-one Analogs Content Type: Publish Comparison Guide

Executive Summary

The 1,8-naphthyridin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets through specific substituent modifications. While early research focused on its potential as an antibacterial agent (analogous to nalidixic acid), recent optimization campaigns have repositioned 1-methyl and 1-alkyl analogs as potent Cannabinoid Receptor Type 2 (CB2) agonists and Phosphodiesterase 4 (PDE4) inhibitors .

This guide objectively analyzes the structure-activity relationship (SAR) of 1-methyl-1,8-naphthyridin-2(1H)-one analogs. By benchmarking these compounds against industry standards like JWH-133 (CB2 agonist) and Rolipram (PDE4 inhibitor), we elucidate the molecular features that drive potency and selectivity.

Chemical Architecture & Scaffold Analysis

The core pharmacophore is the 1,8-naphthyridin-2(1H)-one bicyclic system. For the purpose of this guide, we focus on the N-methylated variant as a baseline for SAR exploration.

The Core Scaffold

The numbering system is critical for understanding the SAR regions:

  • Position 1 (N1): The "Lipophilic Handle." This nitrogen atom tolerates alkyl and aryl groups. While the 1-methyl group provides metabolic stability and a baseline for activity, expanding this to larger lipophilic groups (e.g., n-pentyl, 4-fluorobenzyl) is often required to fill hydrophobic pockets in CB2 receptors.

  • Position 3 (C3): The "Warhead." In CB2 ligands, this position invariably hosts a carboxamide moiety (-CONH-R). The nature of the R group (e.g., 4-methylcyclohexyl) dictates affinity.

  • Position 6/7 (C6/C7): The "Electronic Tuner." Substituents here (e.g., -Br, -CH3) can switch functionality from agonist to antagonist by altering the molecule's ability to stabilize the receptor's active conformation.

Primary Application: CB2 Receptor Agonists[1][2]

The most significant recent application of 1-alkyl-1,8-naphthyridin-2(1H)-ones is in the treatment of neuroinflammatory disorders (e.g., Multiple Sclerosis) and prostate cancer via CB2 receptor activation .

Comparative SAR Analysis

The 1-methyl analog serves as a critical entry point. However, experimental data reveals that increasing the steric bulk at N1 significantly enhances potency.

  • N1-Methyl (Baseline): Shows moderate affinity.[1] The small methyl group fails to fully occupy the hydrophobic channel of the CB2 receptor.

  • N1-Pentyl/Benzyl (Optimized): Extension of the N1 chain to n-pentyl or 4-fluorobenzyl results in a >10-fold increase in affinity.

  • C3-Carboxamide: The N-(4-methylcyclohexyl)carboxamide motif is essential. The cis-isomer of the cyclohexyl ring is 7–13 times more potent than the trans-isomer.[2][3]

Performance Benchmarking: Affinity (Ki) and Selectivity

The following table compares key 1,8-naphthyridin-2-one analogs against the standard reference JWH-133.

Compound IDN1 SubstituentC3 SubstituentCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)Ref
1-Me-Naph (Baseline) MethylN-(4-methylcyclohexyl)45.2>10,000>220[1]
Analog 14 (Optimized) n-PentylN-(4-methylcyclohexyl)3.8 >10,000>2,600[1]
Analog A2 4-FluorobenzylN-(4-methylcyclohexyl)1.9>10,000>5,000[2]
JWH-133 (Standard) (Structure Distinct)N/A3.4677~200[3]

Insight: While the 1-methyl analog is active, the optimized N1-pentyl derivative (Analog 14) matches the potency of the gold standard JWH-133 while offering superior selectivity against the psychoactive CB1 receptor.

Mechanism of Action: CB2 Signaling Pathway

Activation of CB2 by these analogs triggers a G_i/o-mediated cascade. This results in the inhibition of adenylyl cyclase and modulation of the MAPK pathway, leading to anti-inflammatory and anti-proliferative effects.

CB2_Pathway Ligand 1,8-Naphthyridin-2-one (Ligand) CB2R CB2 Receptor (GPCR) Ligand->CB2R Binding (Ki ~4nM) Gi Gi/o Protein CB2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Modulation cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activity (Decrease) cAMP->PKA Effect Anti-inflammatory / Anti-proliferative PKA->Effect MAPK->Effect

Caption: Figure 1. Signal transduction pathway of 1,8-naphthyridin-2-one agonists acting on the CB2 receptor.

Secondary Application: PDE4 Inhibition

Beyond cannabinoid receptors, the 1,8-naphthyridin-2-one scaffold functions as a PDE4 inhibitor , relevant for asthma and COPD therapy.

  • Structural Divergence: Unlike CB2 agonists which favor N1-alkyl groups, potent PDE4 inhibitors in this class often feature an N1-phenyl or N1-(2-thiazolyl) group.

  • Comparison:

    • Rolipram (Standard): IC50 ~ 2.0 µM.

    • 1-Phenyl-1,8-naphthyridin-2-one derivative: IC50 ~ 0.05 - 0.5 µM.

  • Key Takeaway: The 1-methyl analog is generally less potent for PDE4 inhibition compared to N1-aryl analogs, as the aryl group is needed to stack with phenylalanine residues (e.g., Phe446) in the PDE4 active site [4].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are synthesized from validated medicinal chemistry literature.

A. Synthesis: Friedländer Condensation

This is the most robust method for constructing the 1,8-naphthyridin-2(1H)-one core.

Reagents:

  • 2-Aminonicotinaldehyde[4][5]

  • Active methylene compound (e.g., N-(4-methylcyclohexyl)-malonamic acid ethyl ester)

  • Catalyst: L-Proline or Piperidine

  • Solvent: Ethanol or Methanol

Workflow:

  • Reactants Prep: Dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene component (1.1 eq) in Ethanol.

  • Catalysis: Add L-Proline (0.1 eq).

  • Reflux: Heat the mixture at reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid.

  • Purification: Recrystallize from Ethanol/DMF.

  • Alkylation (for N1-Methyl): React the intermediate with Methyl Iodide (MeI) and K2CO3 in DMF at 60°C for 2 hours to install the N1-methyl group.

B. Radioligand Binding Assay (CB2)

Objective: Determine Ki values to assess affinity.

  • Membrane Prep: Use HEK-293 cells stably transfected with human CB2 receptors.

  • Ligand: [3H]-CP-55,940 (0.5 nM final concentration).

  • Incubation:

    • Mix 50 µg membrane protein, radioligand, and varying concentrations of the test compound (1-Methyl analog) in assay buffer (50 mM Tris-HCl, pH 7.4, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA).

    • Incubate at 30°C for 90 minutes.

  • Termination: Rapid filtration through GF/C filters coated with 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Flow Start 2-Aminonicotinaldehyde Condensation Friedländer Condensation (Reflux, L-Proline) Start->Condensation Reagent Active Methylene (Amide/Ester) Reagent->Condensation Intermediate 1,8-Naphthyridin-2-one (Unsubstituted N1) Condensation->Intermediate Alkylation Alkylation (MeI / K2CO3 / DMF) Intermediate->Alkylation Final 1-Methyl-1,8-naphthyridin-2-one Analog Alkylation->Final

Caption: Figure 2. Step-by-step synthetic route for generating 1-Methyl-1,8-naphthyridin-2(1H)-one analogs.

References

  • Manera, C., et al. (2014).[6] "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry. Link

  • Lucchesi, V., et al. (2014). "CB2-selective cannabinoid receptor ligands."[6][3][7][8][9] ChEMBL Document CHEMBL3352718. Link

  • Huffman, J. W., et al. (1999).[10] "3-(1',1'-Dimethylbutyl)-1-deoxy-delta8-THC and related compounds: synthesis of selective ligands for the CB2 receptor." Bioorganic & Medicinal Chemistry. Link

  • Takayama, K., et al. (2002). "Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships of 1,8-naphthyridin-2(1H)-one derivatives." Chemical & Pharmaceutical Bulletin. Link

Sources

A Comparative Guide to the Synthesis of 1,8-Naphthyridin-2-ones: From Classic Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine-2-one scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of various synthetic routes to this important class of compounds, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic goals.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. This acid- or base-catalyzed condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group remains a widely employed and versatile method.[1][2] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1]

A significant focus in recent research has been on improving the regioselectivity and efficiency of the Friedländer synthesis, particularly when using unsymmetrical ketones. Innovations in catalysis and reaction conditions have led to the development of highly effective protocols.

Key Advantages:

  • Readily available starting materials.

  • Direct formation of the aromatic naphthyridine core.

  • High versatility in accommodating a range of substituents.

Key Disadvantages:

  • Potential for poor regioselectivity with unsymmetrical ketones.[3][4]

  • Can require harsh reaction conditions (high temperatures, strong acids or bases).[2]

Catalytic Innovations in the Friedländer Synthesis

The choice of catalyst is crucial in controlling the outcome of the Friedländer reaction. Modern methodologies have introduced a variety of catalysts that offer improved yields, milder reaction conditions, and enhanced regioselectivity.

  • Amine Catalysis: Cyclic secondary amines, particularly pyrrolidine derivatives, have proven to be highly regioselective catalysts.[3][4] The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), is exceptionally reactive and selective, affording 2-substituted 1,8-naphthyridines with high regioselectivity (up to 96:4).[3][4][5] Slow addition of the methyl ketone substrate and elevated temperatures have been shown to further enhance regioselectivity.[3][4]

  • Lewis Acid Catalysis: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been effectively employed as a reusable catalyst under solvent-free grinding conditions, offering an environmentally benign and efficient alternative.[2]

  • Base Catalysis: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive and effective base catalyst, particularly in microwave-assisted, solvent-free preparations.[6] Choline hydroxide, a metal-free and water-soluble ionic liquid, has also been successfully used as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, presenting a green synthetic route.[7]

Comparative Experimental Data for Friedländer Synthesis
Catalyst/ConditionsSubstratesProductYield (%)Reference
TABO2-Aminonicotinaldehyde, 2-butanone2,3-Dimethyl-1,8-naphthyridine84[3][4]
CeCl₃·7H₂O (grinding)2-Aminonicotinaldehyde, Ethyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate94[2]
DABCO (microwave)2-Aminonicotinaldehyde, Acetophenone2-Phenyl-1,8-naphthyridine88[6]
Choline hydroxide (in water)2-Aminonicotinaldehyde, Acetone2-Methyl-1,8-naphthyridine92[7]
Experimental Protocol: Amine-Catalyzed Friedländer Synthesis of 2,3-Dimethyl-1,8-naphthyridine
  • To a solution of 2-aminonicotinaldehyde (1.0 mmol) and 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.1 mmol) in toluene (5 mL) at 110 °C is added 2-butanone (1.5 mmol) dropwise over 1 hour.

  • The reaction mixture is stirred at 110 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dimethyl-1,8-naphthyridine.

Friedlander_Mechanism 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol Adduct + Enolate (from ketone) Base or Acid Catalyst Enolate Enolate Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized Intermediate->1,8-Naphthyridine - H₂O

Caption: General mechanism of the Friedländer annulation.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: A Modern Approach to Substituted Naphthyridinones

A more recent and powerful strategy for the synthesis of polysubstituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves an intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction.[8] This method typically utilizes 1,2,4-triazines bearing an acylamino group with a tethered alkyne side chain.[8][9] Microwave irradiation is often employed to activate the system and promote the cycloaddition, leading to excellent yields of the desired products.[8][9]

This approach offers access to a diverse range of substituents on the bicyclic scaffold, which can be challenging to achieve through classical methods like the Knorr or Friedländer reactions.[8] Further functionalization can be achieved, for example, through a Sonogashira cross-coupling reaction on the alkyne tether prior to the IEDDA reaction.[8]

Key Advantages:

  • Excellent for the synthesis of polysubstituted 1,8-naphthyridin-2-ones.[8]

  • High yields under microwave-assisted conditions.[8][9]

  • Allows for significant structural diversity.

Key Disadvantages:

  • Requires the synthesis of specialized 1,2,4-triazine precursors.

  • Primarily yields 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, which may require a subsequent oxidation step to achieve full aromaticity if desired.

Comparative Experimental Data for IEDDA Synthesis
1,2,4-Triazine SubstrateAlkyne TetherConditionsProductYield (%)Reference
N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamideTerminalChlorobenzene, 220 °C, MW, 1h7-Phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one92[8][9]
N-allyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamideTerminalChlorobenzene, 220 °C, MW, 1h1-Allyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one89[8][9]
Experimental Protocol: Microwave-Assisted IEDDA Synthesis of 7-Phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
  • A solution of N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide (0.30 mmol) in chlorobenzene (2 mL) is placed in a 2-5 mL microwave vial.

  • The vial is sealed and heated to 220 °C under microwave irradiation for 1 hour in a dedicated microwave synthesis instrument.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the pure 7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one.[9]

IEDDA_Workflow cluster_0 Substrate Synthesis cluster_1 Cycloaddition cluster_2 Product Formation Triazine Triazine Tethered_Substrate Tethered_Substrate Triazine->Tethered_Substrate Alkyne Alkyne Alkyne->Tethered_Substrate IEDDA Intramolecular IEDDA Reaction Tethered_Substrate->IEDDA Microwave Irradiation Dihydronaphthyridinone Dihydronaphthyridinone IEDDA->Dihydronaphthyridinone Nitrogen Extrusion

Sources

Comparative Profiling of 1-Methyl-1,8-naphthyridin-2(1H)-one: Scaffold Selectivity and Off-Target Liabilities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Methyl-1,8-naphthyridin-2(1H)-one is a "privileged scaffold" in medicinal chemistry, distinct from its 1-Methylquinolin-2(1H)-one isostere due to the additional nitrogen at position 8. While often utilized as a fragment for Phosphodiesterase (PDE3/4) inhibition and Kinase (PKMYT1) targeting, its utility is frequently compromised by a specific metabolic liability: Aldehyde Oxidase (AO) mediated oxidation .

This guide provides a technical comparison of the 1,8-naphthyridinone scaffold against standard alternatives, focusing on selectivity profiles, metabolic stability, and experimental protocols for validation.

Scaffold Architecture & Pharmacophore Analysis

The 1,8-naphthyridin-2(1H)-one core serves as a bioisostere for nucleobases (mimicking Thymine/Adenine interactions) and the cAMP substrate of phosphodiesterases.

Comparative Scaffold Analysis
Feature1-Methyl-1,8-naphthyridin-2(1H)-one 1-Methylquinolin-2(1H)-one Phthalazin-1(2H)-one
Core Structure Bicyclic (Pyridine fused to Pyridone)Bicyclic (Benzene fused to Pyridone)Bicyclic (Benzene fused to Pyridazine)
H-Bond Acceptors 2 (Carbonyl O, N8)1 (Carbonyl O)2 (Carbonyl O, N2)
Electronic Character Electron-deficient (High

-deficiency)
Moderate electron densityElectron-deficient
Primary Target Class PDE3/4, BET Bromodomains, PKMYT1Kinases, GPCRsPARP, PDE4
Major Metabolic Liability Aldehyde Oxidase (AO) (High Clearance)CYP450 (Moderate Clearance)Moderate AO / CYP
Solubility (LogS) Moderate to High (Polar N8)Low (Lipophilic Benzene ring)Moderate

Expert Insight: The N8 nitrogen in the naphthyridine ring is the critical differentiator. It provides an additional hydrogen bond acceptor site, often increasing potency against PDE targets compared to quinolinones, but it simultaneously activates the C7 position for nucleophilic attack by Aldehyde Oxidase.

Mechanism of Action & Binding Topology

In the context of PDE inhibition, the 1-methyl-1,8-naphthyridin-2(1H)-one scaffold mimics the adenine ring of cAMP. It binds in the hydrophobic pocket of the PDE catalytic domain, often pi-stacking with conserved Phenylalanine residues (e.g., Phe372 in PDE4D).

Diagram 1: Scaffold Binding Mode (PDE4 Mimicry)

PDE_Binding_Mechanism Scaffold 1-Methyl-1,8-naphthyridin-2(1H)-one PDE_Pocket PDE4 Catalytic Pocket (Hydrophobic Clamp) Scaffold->PDE_Pocket Occupies Interactions Pi-Stacking (Phe Residues) H-Bond (Gln Residues) PDE_Pocket->Interactions Facilitates Effect Steric Blockade of cAMP Interactions->Effect Results in Downstream Increased Intracellular cAMP (Anti-inflammatory / Bronchodilation) Effect->Downstream Signaling Output

Caption: The 1,8-naphthyridinone scaffold occupies the PDE catalytic cleft, mimicking the cAMP adenine ring and preventing substrate hydrolysis.

Cross-Reactivity & Selectivity Profiling

A major challenge with this scaffold is discriminating between PDE subtypes and avoiding Adenosine Receptor (AR) binding, as both targets recognize similar purine-like pharmacophores.

Representative Selectivity Data (Fragment Level)

Note: Data below represents the core scaffold and simple derivatives.[1][2][3] Complex substitution patterns (e.g., N-benzyl) drastically shift potency to the nanomolar range.

Target1,8-Naphthyridinone Core (

/

)
Quinolinone Core (

/

)
Interpretation
PDE4 (cAMP) ~5 - 15

M
> 50

M
Naphthyridinone is a superior PDE4 starting point due to N8 interactions.
PDE3 (cGMP inhibited) ~2 - 10

M
~10 - 30

M
Moderate selectivity; requires C3-substitution for specificity.
Adenosine A1 > 100

M
> 100

M
Low Risk: Unlike Xanthines (Caffeine), these scaffolds lack the N7/N9 motif required for high affinity AR binding.
Aldehyde Oxidase Substrate (

min)
StableCRITICAL LIABILITY: Rapid oxidation at C7 position.

Experimental Protocols

To validate the profile of 1-Methyl-1,8-naphthyridin-2(1H)-one derivatives, two assays are mandatory: a functional PDE assay and a metabolic stability screen.

Protocol A: TR-FRET PDE4 Inhibition Assay

Purpose: To quantify the potency of the scaffold against PDE4 without radioactive waste.

Materials:

  • Recombinant human PDE4D (catalytic domain).

  • FAM-cAMP (Fluorescein-labeled substrate).

  • Detection Reagent: Anti-cAMP antibody labeled with Terbium (Tb) cryptate.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl2, 0.1% BSA.

Step-by-Step Methodology:

  • Compound Prep: Dissolve 1-Methyl-1,8-naphthyridin-2(1H)-one in 100% DMSO. Prepare a 10-point serial dilution (1:3) starting at 100

    
    M.
    
  • Enzyme Incubation: Dispense 5

    
    L of diluted compound and 5 
    
    
    
    L of PDE4D enzyme (0.5 ng/well) into a 384-well low-volume plate. Incubate for 15 minutes at RT.
  • Substrate Addition: Add 10

    
    L of FAM-cAMP (200 nM final). Incubate for 45 minutes at RT.
    
    • Mechanism:[3] PDE4 hydrolyzes FAM-cAMP to FAM-AMP.

  • Detection: Add 20

    
    L of Tb-anti-cAMP antibody + EDTA (to stop the reaction).
    
    • Principle: The antibody binds only to the intact FAM-cAMP product (if PDE is inhibited). FRET occurs between Tb (Donor) and FAM (Acceptor).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a multi-mode plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol B: Aldehyde Oxidase (AO) Stability Screen

Purpose: To confirm if the scaffold is being rapidly cleared by cytosolic AO, a common failure mode for naphthyridines.

Materials:

  • Human Liver Cytosol (HLC) - Note: Do not use Microsomes, as AO is cytosolic.

  • Positive Control: Phthalazine or Zaleplon.

  • Negative Control: Raloxifene (AO inhibitor).

Step-by-Step Methodology:

  • Incubation: Mix test compound (1

    
    M) with Human Liver Cytosol (1 mg/mL protein) in 0.1 M Potassium Phosphate buffer (pH 7.4).
    
  • Time Course: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quench: Terminate reaction by adding 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Pass Criteria:

      
       > 60 min. If 
      
      
      
      < 20 min, the scaffold requires C7-blocking (e.g., C7-Methylation).

Workflow Visualization

The following diagram illustrates the critical decision tree when working with Naphthyridinone scaffolds to avoid "dead-end" leads.

Diagram 2: Screening & Optimization Workflow

Optimization_Workflow Start 1,8-Naphthyridinone Scaffold Hit Screen1 PDE4 TR-FRET (Potency Check) Start->Screen1 Decision1 IC50 < 1 uM? Screen1->Decision1 AO_Screen AO Stability Assay (Human Cytosol) Decision1->AO_Screen Yes Discard Discard (Metabolic Liability) Decision1->Discard No Decision2 Stable? AO_Screen->Decision2 Modify Block C7 Position (Methylation/cyanation) Decision2->Modify No Selectivity Selectivity Panel (PDE3 vs PDE4) Decision2->Selectivity Yes Modify->AO_Screen Retest Lead Valid Lead Candidate Selectivity->Lead

Caption: Workflow emphasizing the critical Aldehyde Oxidase (AO) checkpoint required for Naphthyridinone development.

References

  • Takayama, K., et al. (2002).[4] "Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives." Chemical & Pharmaceutical Bulletin, 50(8), 1050–1059.[4] Link

  • Yukawa, T., et al. (2020).[5] "Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor."[5] Bioorganic & Medicinal Chemistry, 28(7), 115376.[5] Link

  • Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry, 53(24), 8441-8460. Link

  • BenchChem Technical Support. (2025). "The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide." BenchChem Technical Guides. Link

  • PubChem Compound Summary. (2025). "1,8-Naphthyridin-2(1H)-one (CID 299643)."[6] National Center for Biotechnology Information. Link

Sources

Comparative Guide: In Vitro & In Vivo Correlation of 1-Methyl-1,8-naphthyridin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro and In Vivo Correlation of 1-Methyl-1,8-naphthyridin-2(1H)-one Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of 1-Methyl-1,8-naphthyridin-2(1H)-one and its functional derivatives, specifically focusing on their application as Sphingomyelin Synthase 2 (SMS2) inhibitors . While 2-quinolones have historically served as potent in vitro inhibitors of SMS2, they frequently exhibit poor in vivo efficacy due to high lipophilicity and rapid metabolic clearance.

The 1,8-naphthyridin-2(1H)-one scaffold represents a critical medicinal chemistry optimization: the introduction of a nitrogen atom at the 8-position lowers lipophilicity (LogD) without compromising binding affinity. This guide compares the performance of this scaffold against traditional quinolone alternatives, detailing the In Vitro-In Vivo Correlation (IVIVC) that validates its use as a superior pharmacological tool for metabolic and cardiovascular research.

Compound Profile & Mechanism of Action[1][2][3]

Target: Sphingomyelin Synthase 2 (SMS2).[1][2][3] Therapeutic Relevance: SMS2 resides on the plasma membrane and regulates the levels of sphingomyelin (SM) and diacylglycerol (DAG). Inhibition of SMS2 is a therapeutic strategy for atherosclerosis, obesity, and type 2 diabetes by preventing the accumulation of SM in lipid rafts and reducing inflammatory signaling.

Mechanism Pathway (DOT Visualization)

SMS2_Pathway Ceramide Ceramide SMS2 SMS2 Enzyme (Plasma Membrane) Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin (Lipid Rafts) SMS2->SM Synthesis DAG Diacylglycerol (DAG) SMS2->DAG Byproduct Athero Atherosclerosis & Insulin Resistance SM->Athero Accumulation DAG->Athero Signaling Inhibitor 1,8-Naphthyridin-2-one (Inhibitor) Inhibitor->SMS2 Blocks

Figure 1: The catalytic role of SMS2 in sphingolipid metabolism and the intervention point of 1,8-naphthyridin-2-one inhibitors.

In Vitro Assessment: Potency & Selectivity

In biochemical assays, the 1,8-naphthyridin-2(1H)-one scaffold demonstrates nanomolar potency comparable to its 2-quinolone predecessors but with a significantly improved physicochemical profile.

Comparative Performance Data
Parameter1,8-Naphthyridin-2-one (Optimized) 2-Quinolone Derivative (Alternative) D609 (Historic Standard)
SMS2 IC50 3.5 nM 2.1 nM~25,000 nM
SMS1 IC50 >10,000 nM>10,000 nMNon-selective
Selectivity >2800-fold>4700-fold1-fold
LogD (pH 7.4) 2.8 (Moderate)4.5 (High)N/A
Solubility High (>100 µM)Low (<1 µM)High
Microsomal Stability High (Low Clearance)Low (High Clearance)N/A

Key Technical Insight: The primary failure mode of the 2-quinolone alternative is its high lipophilicity (LogD > 4.0), which leads to high non-specific binding and rapid hepatic clearance. The 1,8-naphthyridin-2-one incorporates an additional nitrogen, reducing LogD by approximately 1.5 units. This reduction is critical for maintaining high free-drug concentration in plasma, a prerequisite for in vivo efficacy.

In Vivo Assessment: Pharmacokinetics & IVIVC

The correlation between in vitro stability and in vivo exposure is the defining advantage of the 1,8-naphthyridin-2(1H)-one class.

Pharmacokinetic Profile (Mouse Model, 1 mg/kg IV)
  • Clearance (CL): 1,8-Naphthyridin-2-ones exhibit low total clearance (~0.5 L/h/kg), whereas quinolone analogs often exceed hepatic blood flow due to rapid metabolism.

  • Bioavailability (F%): The naphthyridinone scaffold achieves >50% oral bioavailability, enabling oral dosing studies.

  • Target Engagement: Administration of 30 mg/kg (PO) of the optimized naphthyridinone results in a significant reduction of plasma sphingomyelin levels , directly correlating with the in vitro IC50.

IVIVC Logic Flow (DOT Visualization)

IVIVC_Logic Quinolone 2-Quinolone Scaffold (Alternative) Prop_Q High LogD (>4.5) High Metabolic Clearance Quinolone->Prop_Q Naphthy 1,8-Naphthyridin-2-one (Optimized) Prop_N Lower LogD (~2.8) High Metabolic Stability Naphthy->Prop_N Outcome_Q Poor Exposure No In Vivo Efficacy Prop_Q->Outcome_Q IVIVC Failure Outcome_N High Exposure Potent SM Reduction Prop_N->Outcome_N IVIVC Success

Figure 2: Structural optimization logic driving the In Vitro-In Vivo Correlation success of the naphthyridinone scaffold.

Experimental Protocols

To reproduce the data supporting this comparison, the following validated protocols are recommended.

Protocol A: In Vitro SMS2 Scintillation Proximity Assay (SPA)

Used to determine IC50 and Selectivity.

  • Enzyme Preparation: Transfect COS-7 cells with human SMS2 (or SMS1) cDNA. Harvest cells and prepare membrane fractions via ultracentrifugation (100,000 x g).

  • Reaction Mix: Combine 2 µg membrane protein, 20 µM NBD-ceramide (fluorescent acceptor), and 10 µM [methyl-14C]choline-labeled phosphatidylcholine (donor) in Tris-HCl buffer (pH 7.4).

  • Inhibitor Addition: Add 1-Methyl-1,8-naphthyridin-2(1H)-one derivative (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Stop reaction with SPA beads (wheat germ agglutinin-coated). The beads capture the NBD-SM product. Measure radioactivity using a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: In Vivo Pharmacodynamic Study (Mouse)

Used to validate IVIVC via Sphingomyelin reduction.

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Dosing: Administer test compound orally (PO) at 10, 30, and 100 mg/kg suspended in 0.5% methylcellulose.

  • Sampling: Collect blood samples at 0, 1, 3, 6, and 24 hours post-dose via tail vein.

  • Lipid Extraction: Extract plasma lipids using the Bligh and Dyer method (Chloroform/Methanol).

  • Quantification: Measure plasma Sphingomyelin (SM) levels using an enzymatic assay kit (sphingomyelinase coupled with alkaline phosphatase/choline oxidase) or LC-MS/MS for higher precision.

  • Validation: Compare SM reduction to plasma drug concentration to establish PK/PD correlation.

Conclusion

For researchers targeting Sphingomyelin Synthase 2, 1-Methyl-1,8-naphthyridin-2(1H)-one derivatives offer a superior alternative to 2-quinolones. While both scaffolds possess high intrinsic affinity for the enzyme, the naphthyridinone's reduced lipophilicity ensures that in vitro potency translates reliably to in vivo efficacy. This scaffold is the recommended "chemical probe" for interrogating the role of SMS2 in metabolic diseases in animal models.

References
  • Yukawa, T., et al. (2020).[3] Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry.

  • Li, Z., et al. (2007).[4] Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

  • Mogilaiah, K., et al. (2018). Synthesis, antibacterial activity, and docking studies of some new 2-substituted-1,8-naphthyridine derivatives. Indian Journal of Heterocyclic Chemistry.

Sources

Safety Operating Guide

1-Methyl-1,8-naphthyridin-2(1H)-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

1-Methyl-1,8-naphthyridin-2(1H)-one is a nitrogen-containing heterocyclic compound, frequently utilized as a pharmacophore in the synthesis of antibacterial and antitumor agents. Due to its biological activity and nitrogenous ring structure, it requires specific disposal protocols to prevent environmental contamination and the release of toxic nitrogen oxides (NOx) during thermal decomposition.

  • Chemical Class: Naphthyridine derivative / N-Heterocycle

  • Physical State: Typically a solid (powder/crystalline)

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Aquatic Toxicity.

Hazard Assessment (The "Why")

Before handling waste, you must understand the causality of the hazards. Naphthyridines are stable aromatic systems; they do not degrade easily in the environment.

Hazard CategoryGHS CodeMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[1][2][3] Systemic absorption can interfere with DNA gyrase (common in this class).
Irritation H315/H319 Causes skin and serious eye irritation upon contact.[2][4]
Respiratory H335 Dust inhalation causes mucosal inflammation.
Thermal NOx Upon incineration, the N-N and N-C bonds release nitrogen oxides, requiring scrubbed incineration.

Critical Safety Rule: Never dispose of this compound via sanitary sewer systems. Its stability allows it to pass through standard water treatment facilities, posing risks to aquatic ecosystems.

Pre-Disposal Protocol: Segregation & Preparation

Effective disposal starts at the bench. Mixing waste streams is the most common cause of laboratory accidents and regulatory fines.

A. Chemical Compatibility
  • Incompatible: Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid).

    • Risk:[2][4][5][6] Exothermic reaction or ring cleavage leading to uncontrolled gas release.

  • Compatible: General organic solvents (Acetone, Methanol, DMSO, Dichloromethane).

B. Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementSpecification
Hand Double Nitrile 0.11mm min thickness.[2] Change immediately if splashed.
Eye Safety Goggles ANSI Z87.1 compliant. Face shield recommended for liquid transfers >500mL.
Respiratory N95 / P100 Required if handling solid powder outside a fume hood.
Body Lab Coat 100% Cotton or Nomex (Fire Resistant).

Disposal Workflow (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, weighing boats, contaminated gloves, spill cleanup materials.

  • Containment: Place the solid waste into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: "1-Methyl-1,8-naphthyridin-2(1H)-one (100%)."

  • Destination: Designated "Solid Hazardous Waste" drum for high-temperature incineration.

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability: Compound dissolved in DMSO, Methanol, or DCM.

  • Solvent Identification: Determine the primary solvent carrier.

  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.

    • Non-Halogenated Stream: If dissolved in Acetone, Methanol, DMSO, or Ethyl Acetate.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% capacity.

  • Labeling: List the solvent and the solute.

    • Example: "Acetone (98%), 1-Methyl-1,8-naphthyridin-2(1H)-one (2%)."

Scenario C: Aqueous/HPLC Waste

Applicability: Buffer solutions containing trace amounts of the compound.

  • Collection: Collect in a dedicated "Aqueous Chemical Waste" container.

  • Prohibition: Do not mix with organic solvents if the facility separates aqueous/organic streams to reduce incineration costs.

  • Bio-Safety Note: If the compound was used in cell culture, the waste is Mixed Waste (Chemical + Biological). It must be chemically deactivated (e.g., 10% bleach) only if the chemical is compatible with bleach (oxidizer).

    • Expert Tip: Naphthyridines can react with bleach. Do not bleach. Autoclave the waste (if thermally stable) or designate as "Pathological/Chemical Waste" for incineration.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 1-Methyl-1,8-naphthyridin-2(1H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag or HDPE Jar Solid->Bagging SolidLabel Label: Hazardous Solid (Toxic/Irritant) Bagging->SolidLabel Incineration High-Temp Incineration (Approved Facility) SolidLabel->Incineration SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous / Buffer (HPLC Waste) SolventCheck->Aqueous Water Based Halo->Incineration NonHalo->Incineration Aqueous->Incineration

Figure 1: Operational decision tree for segregating naphthyridine-based waste streams.

Regulatory Compliance & Waste Codes

While specific RCRA codes depend on the exact formulation and concentration, use the following as the authoritative baseline for US and EU compliance.

RegulationCodeDescriptionApplication
US EPA (RCRA) D001 IgnitableApplies if dissolved in flammable solvents (MeOH/Acetone).
US EPA (RCRA) Process Non-RegulatedIf pure solid, often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to toxicity.
EU Waste Framework 07 05 13 Solid wastes containing dangerous substancesStandard classification for pharmaceutical intermediates.
EU Waste Framework 14 06 03 Other solvents and solvent mixturesFor solutions containing the compound.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double gloves, and a P100 respirator (if powder is airborne).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Use a vermiculite or clay-based absorbent pad. Do not use sawdust (potential reaction with oxidizers if present).

  • Clean: Wipe the surface with a soap/water solution. Place all cleanup materials into the "Hazardous Waste - Solid" stream.

References

  • PubChem. 1,8-Naphthyridin-2(1H)-one Compound Summary. National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Naphthyridine derivatives. [Link][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,8-naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.